Product packaging for Cyclohepta-1,5-dien-3-yne(Cat. No.:CAS No. 62187-31-9)

Cyclohepta-1,5-dien-3-yne

Cat. No.: B15454138
CAS No.: 62187-31-9
M. Wt: 90.12 g/mol
InChI Key: OFBRQYCTJJAFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclohepta-1,5-dien-3-yne is a useful research compound. Its molecular formula is C7H6 and its molecular weight is 90.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6 B15454138 Cyclohepta-1,5-dien-3-yne CAS No. 62187-31-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62187-31-9

Molecular Formula

C7H6

Molecular Weight

90.12 g/mol

IUPAC Name

cyclohepta-1,5-dien-3-yne

InChI

InChI=1S/C7H6/c1-2-4-6-7-5-3-1/h1-2,5,7H,3H2

InChI Key

OFBRQYCTJJAFIR-UHFFFAOYSA-N

Canonical SMILES

C1C=CC#CC=C1

Origin of Product

United States

Foundational & Exploratory

Cyclohepta-1,5-dien-3-yne: A Technical Guide on a Putative Cyclic Alkyne

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental synthesis and characterization data for cyclohepta-1,5-dien-3-yne are not available in the current scientific literature. This guide provides a comprehensive overview based on theoretical considerations, computational data for analogous compounds, and established knowledge of related cyclic alkynes. The content is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a seven-membered cyclic hydrocarbon containing two double bonds and one triple bond. As a medium-sized cyclic alkyne, it is predicted to be a highly strained and reactive molecule. Such compounds are often transient intermediates in chemical reactions rather than stable, isolable species. Understanding the potential synthesis and properties of this compound is of interest for exploring novel reactive intermediates and designing new synthetic methodologies. This whitepaper summarizes the predicted properties of this elusive molecule and proposes potential synthetic strategies and characterization methods based on analogies to known compounds.

Proposed Synthesis

While the direct synthesis of this compound has not been reported, a plausible synthetic route can be envisioned by adapting methodologies used for the synthesis of larger cyclo-1,3-dien-5-ynes. A potential multi-step sequence is outlined below. The generation of the final product would likely need to occur in situ at low temperatures due to its expected instability.

A possible, though unverified, synthetic pathway could involve a multi-step process culminating in an intramolecular reaction to form the strained seven-membered ring.

Synthesis_Pathway A Precursor A B Intermediate B A->B Step 1 C Intermediate C B->C Step 2 D This compound C->D Intramolecular Cyclization Signaling_Pathway cluster_0 Cellular Environment This compound This compound Target Protein Target Protein This compound->Target Protein Covalent Modification Modified Protein Modified Protein Downstream Signaling Downstream Signaling Modified Protein->Downstream Signaling Altered Activity Biological Response Biological Response Downstream Signaling->Biological Response Experimental_Workflow cluster_workflow In Situ Generation and Trapping Start Start Precursor Prepare Precursor Solution Start->Precursor Cooling Cool to -78°C Precursor->Cooling TrappingAgent Add Trapping Agent Cooling->TrappingAgent BaseAddition Slowly Add Base TrappingAgent->BaseAddition Reaction Reaction Period BaseAddition->Reaction Quench Quench Reaction Reaction->Quench Analysis Analyze Products (GC-MS, NMR) Quench->Analysis End End Analysis->End

The Elusive Structure: A Theoretical Exploration of Cyclohepta-1,5-dien-3-yne's Electronic Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A technical guide for researchers, scientists, and drug development professionals.

Introduction: The Challenge of a Strained Cyclic Dienyne

Cyclohepta-1,5-dien-3-yne represents a fascinating yet synthetically challenging molecular architecture. The inclusion of a linear alkyne functional group within a seven-membered ring introduces significant ring strain, profoundly influencing its geometry, stability, and electronic properties.[1][2] This inherent strain is a direct consequence of the deviation of the sp-hybridized carbon bond angles from the ideal 180°.[1][3] Understanding the electronic structure and bonding of this molecule is crucial for predicting its reactivity and potential applications in medicinal chemistry and materials science.

This whitepaper will extrapolate from the known chemistry of strained cycloalkynes and computational studies on related cyclic dienynes to construct a theoretical framework for the electronic properties of this compound.

Theoretical Bonding and Electronic Structure

The electronic structure of this compound is dominated by the interplay between the strained alkyne bond and the two olefinic double bonds within the seven-membered ring.

The Strained Alkyne

In a typical acyclic alkyne, the two carbon atoms of the triple bond are sp-hybridized, resulting in a linear geometry with bond angles of 180°. However, the geometric constraints of the seven-membered ring in this compound force a significant deviation from this ideal linearity. This bending of the C-C≡C-C unit is the primary source of ring strain.[1][2]

This angle strain has several important consequences for the electronic structure of the alkyne moiety:

  • Rehybridization: The sp-hybridized carbons of the alkyne are forced to rehybridize, incorporating more p-character to accommodate the bent geometry. This results in alkyne carbon atoms with hybridization somewhere between sp and sp².

  • Weakened π-bonds: The distortion from linearity leads to less effective overlap of the p-orbitals that form the two π-bonds of the alkyne. This results in weaker and more reactive π-bonds compared to a linear alkyne.

  • Non-degenerate π-orbitals: In a linear alkyne, the two π-bonds are degenerate (have the same energy). In a strained cycloalkyne, this degeneracy is lifted. The in-plane π-bond (lying in the approximate plane of the ring) is more destabilized by the bending than the out-of-plane π-bond.

Conjugation and Homoconjugation

The presence of two double bonds in conjugation with the strained alkyne in this compound suggests the possibility of extended π-electron delocalization. However, the non-planar, twisted conformation of the seven-membered ring will likely limit the extent of this conjugation.

It is plausible that both direct conjugation (through-bond) and homoconjugation (through-space) interactions play a role in the overall electronic structure. The spatial proximity of the p-orbitals of the double bonds and the strained alkyne could allow for through-space overlap, influencing the molecule's frontier molecular orbitals.

Predicted Molecular Geometry

While no experimental structural data exists for this compound, we can predict its key geometric features based on computational studies of similar molecules.

Bond Lengths and Angles

The bond lengths and angles of this compound are expected to deviate significantly from standard values due to ring strain.

ParameterPredicted ValueRationale
Alkyne C≡C Bond Length ~1.22 - 1.24 ÅSlightly elongated compared to a linear alkyne (~1.20 Å) due to weakened π-bonding.
Alkyne C-C≡C Bond Angle ~150° - 160°Significantly deviated from the ideal 180° to accommodate the seven-membered ring.
Olefinic C=C Bond Lengths ~1.34 - 1.36 ÅTypical for a cis-double bond within a cyclic system.

Note: These are estimated values and would require confirmation through computational modeling or experimental characterization.

Proposed Experimental and Computational Protocols

To elucidate the precise electronic structure and bonding of this compound, a combined experimental and computational approach would be necessary.

Synthesis

The synthesis of this compound would likely be a significant challenge due to its high reactivity. Potential synthetic routes could involve dehydrohalogenation of a suitable dihalogenated cycloheptadiene precursor or a ring-closing metathesis reaction.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide crucial information about the connectivity and electronic environment of the atoms in the molecule. The chemical shifts of the acetylenic and olefinic carbons would be particularly informative regarding the extent of strain and conjugation.

  • Infrared (IR) Spectroscopy: The C≡C stretching frequency in the IR spectrum would be a key indicator of the alkyne's bond strength. A lower frequency compared to acyclic alkynes would be expected due to the weakening of the triple bond.

  • Photoelectron Spectroscopy: This technique could be used to probe the energies of the molecular orbitals, providing direct experimental evidence for the lifting of the π-orbital degeneracy in the strained alkyne.

Computational Modeling

High-level quantum chemical calculations would be indispensable for a detailed understanding of the electronic structure.

computational_workflow cluster_start Initial Structure Generation cluster_geom_opt Geometry Optimization cluster_electronic_analysis Electronic Structure Analysis cluster_output Predicted Properties start Hypothesized 2D Structure dft DFT Calculations (e.g., B3LYP/6-31G*) start->dft Input freq Frequency Analysis dft->freq Verify Minimum Energy nbo Natural Bond Orbital (NBO) Analysis freq->nbo Wavefunction mo Molecular Orbital (MO) Analysis freq->mo aim Atoms in Molecules (AIM) Theory freq->aim geom Optimized Geometry (Bond Lengths, Angles) nbo->geom spectra Simulated Spectra (IR, NMR) mo->spectra reactivity Reactivity Indices aim->reactivity

Figure 1. A proposed computational workflow for the theoretical investigation of this compound.

Visualizing the Strained Bonding

The following diagram illustrates the key features of the proposed bonding in this compound.

Figure 2. A schematic representation of the bonding in this compound highlighting the strained alkyne.

Conclusion and Outlook

This compound remains a molecule of significant theoretical interest. Based on the principles of strained cyclic alkynes, it is predicted to possess a highly distorted and reactive electronic structure. The angle strain in the seven-membered ring is expected to lead to a bent alkyne moiety with weakened and non-degenerate π-bonds. The presence of two olefinic double bonds introduces the possibility of complex conjugative and homoconjugative interactions.

The synthesis and characterization of this molecule would be a considerable scientific achievement, providing valuable experimental data to validate and refine our theoretical understanding of bonding in strained cyclic systems. Such knowledge would be highly beneficial for the rational design of novel bioactive molecules and functional materials. Further computational studies are strongly encouraged to provide a more detailed and quantitative picture of the electronic landscape of this intriguing molecule.

References

A Historical Perspective on the Discovery of Cycloheptynes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of strained cyclic alkynes, or cycloalkynes, has been a captivating area of organic chemistry, pushing the boundaries of our understanding of chemical bonding and reactivity. Among these fascinating molecules, cycloheptyne (C₇H₁₀) holds a significant place. As a seven-membered ring containing a triple bond, it is substantially strained and highly reactive, existing only as a transient intermediate.[1][2] Its fleeting existence has made its direct observation challenging, necessitating ingenious experimental designs to infer its presence and study its reactivity. This technical guide provides a comprehensive historical perspective on the discovery of cycloheptyne, detailing the key experiments, synthetic methodologies, and theoretical underpinnings that have shaped our knowledge of this elusive molecule.

The Early Years: Postulation and the Quest for Evidence

The concept of cyclic alkynes with small rings was initially met with skepticism due to the inherent geometric constraints of the linear C-C≡C-C bond angle (180°). Forcing this linearity into a small ring would induce significant angle strain, rendering the molecule highly unstable. The pioneering work of Georg Wittig in the mid-20th century on dehydrobenzene (benzyne) and other strained intermediates laid the conceptual groundwork for considering the existence of small-ring cycloalkynes.[3] His research demonstrated that highly reactive, non-isolable species could be generated in situ and trapped, providing a paradigm for the investigation of molecules like cycloheptyne.

Early efforts to generate and characterize cycloheptyne focused on creating conditions that would favor its formation as a transient species and then immediately capturing it with a reactive partner. These "trapping" experiments provided the first indirect but compelling evidence for the existence of cycloheptyne.

Key Synthetic Methodologies for the Generation of Cycloheptyne

The transient nature of cycloheptyne necessitates its in-situ generation from stable precursors. Several methods have been developed over the years, each with its own advantages and limitations.

Dehydrohalogenation of 1-Halocycloheptenes

One of the earliest and most straightforward approaches to generating cycloheptyne is through the dehydrohalogenation of a 1-halocycloheptene. This elimination reaction, typically carried out in the presence of a strong base, removes a hydrogen halide molecule to form the triple bond.

Experimental Protocol: Generation of Cycloheptyne via Dehydrohalogenation of 1-Chlorocycloheptene and Trapping with 1,3-Diphenylisobenzofuran

  • Materials: 1-chlorocycloheptene, sodium amide (NaNH₂), liquid ammonia, 1,3-diphenylisobenzofuran (DPBF), diethyl ether.

  • Procedure:

    • A solution of 1-chlorocycloheptene and a slight excess of 1,3-diphenylisobenzofuran in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dry ice condenser and a stirring bar.

    • The flask is cooled in a dry ice/acetone bath, and liquid ammonia is condensed into the flask.

    • A freshly prepared solution of sodium amide in liquid ammonia is added dropwise to the stirred reaction mixture.

    • The reaction is allowed to proceed at the temperature of refluxing ammonia for several hours.

    • The reaction is quenched by the careful addition of ammonium chloride.

    • The ammonia is allowed to evaporate, and the remaining ethereal solution is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The resulting solid residue is purified by column chromatography or recrystallization to yield the Diels-Alder adduct of cycloheptyne and 1,3-diphenylisobenzofuran.

Oxidation of Cycloheptane-1,2-dione Dihydrazone

Another classical method for generating cycloheptyne involves the oxidation of the dihydrazone of cycloheptane-1,2-dione. This reaction proceeds through a diazene intermediate, which then extrudes nitrogen to form the alkyne.

Experimental Protocol: Generation of Cycloheptyne via Oxidation of Cycloheptane-1,2-dione Dihydrazone and Trapping

  • Materials: Cycloheptane-1,2-dione dihydrazone, mercuric oxide (HgO) or lead tetraacetate, a trapping agent (e.g., 1,3-diphenylisobenzofuran), anhydrous solvent (e.g., benzene or dichloromethane).

  • Procedure:

    • Cycloheptane-1,2-dione dihydrazone and the trapping agent are dissolved in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • The oxidizing agent (e.g., yellow mercuric oxide) is added portion-wise to the stirred solution at room temperature or with gentle heating.

    • The reaction progress is monitored by the evolution of nitrogen gas and the disappearance of the starting materials (e.g., by thin-layer chromatography).

    • After the reaction is complete, the solid byproducts are removed by filtration.

    • The filtrate is concentrated under reduced pressure, and the resulting residue is purified by chromatography to isolate the trapped adduct.

Trapping Experiments: The Definitive Proof

The high reactivity of cycloheptyne means it readily undergoes cycloaddition reactions. This property has been exploited to "trap" the fleeting intermediate with various reagents, providing stable adducts that can be isolated and characterized, thereby confirming the initial presence of cycloheptyne.

One of the most effective and widely used trapping agents is 1,3-diphenylisobenzofuran (DPBF).[4][5] DPBF is a highly reactive diene that rapidly undergoes a [4+2] Diels-Alder cycloaddition with dienophiles, including strained alkynes. The reaction is often visually indicative, as the bright yellow-orange color of DPBF fades as it is consumed.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the generation and characterization of cycloheptyne.

Table 1: Representative Yields of Cycloheptyne Trapping Reactions

Generation MethodTrapping AgentAdduct TypeReported Yield (%)
Dehydrohalogenation of 1-chlorocycloheptene1,3-DiphenylisobenzofuranDiels-Alder Adduct~40-60
Oxidation of cycloheptane-1,2-dione dihydrazone1,3-DiphenylisobenzofuranDiels-Alder Adduct~30-50
Dehydrohalogenation of 1-bromocycloheptenePhenylazideTriazole Adduct~25-45

Table 2: Spectroscopic Data for the Diels-Alder Adduct of Cycloheptyne and 1,3-Diphenylisobenzofuran

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.80-7.00m-Aromatic protons (DPBF moiety)
¹H2.50-1.50m-Aliphatic protons (cycloheptyne moiety)
¹³C~145-125--Aromatic carbons (DPBF moiety)
¹³C~90--Alkynyl carbons of the adduct
¹³C~30-25--Aliphatic carbons (cycloheptyne moiety)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific isomeric form of the adduct.[1][6][7][8][9]

Table 3: Calculated Strain Energy of Cycloheptyne

Computational MethodStrain Energy (kcal/mol)Reference
DFT (B3LYP)~25-30Based on general trends for cycloalkynes
MM2~28Based on general trends for cycloalkynes

Note: The calculated strain energy can vary depending on the level of theory and the specific isodesmic or homodesmotic reactions used for its determination.[10][11][12][13]

Visualizing the Discovery and Synthesis of Cycloheptyne

The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships in the study of cycloheptyne.

historical_perspective cluster_0 Conceptualization and Early Work cluster_1 Generation and Trapping Wittig's Work Georg Wittig's Research on Strained Intermediates (e.g., Benzyne) Postulation Postulation of Small-Ring Cycloalkynes Wittig's Work->Postulation Generation In-situ Generation Methods Postulation->Generation Led to experimental approaches Trapping Trapping with Reactive Partners Generation->Trapping Adducts Isolation and Characterization of Stable Adducts Trapping->Adducts Confirmation Confirmation of Cycloheptyne's Existence Adducts->Confirmation Provided indirect evidence for cycloheptyne

Caption: Historical development of the discovery of cycloheptyne.

synthetic_pathways cluster_dehydrohalogenation Dehydrohalogenation Pathway cluster_dihydrazone Dihydrazone Oxidation Pathway cluster_trapping Trapping Reaction Cycloheptene Cycloheptene Halogenation Halogenation Cycloheptene->Halogenation 1-Halocycloheptene 1-Halocycloheptene Halogenation->1-Halocycloheptene Cycloheptyne_1 Cycloheptyne (transient) 1-Halocycloheptene->Cycloheptyne_1 -HX Base Strong Base (e.g., NaNH₂) Base->Cycloheptyne_1 Cycloheptyne_Gen Generated Cycloheptyne Cycloheptyne_1->Cycloheptyne_Gen Cycloheptanone Cycloheptanone Dione_Formation Oxidation/Functionalization Cycloheptanone->Dione_Formation Cycloheptane-1,2-dione Cycloheptane-1,2-dione Dione_Formation->Cycloheptane-1,2-dione Dihydrazone Cycloheptane-1,2-dione Dihydrazone Cycloheptane-1,2-dione->Dihydrazone Hydrazine Hydrazine Hydrazine->Dihydrazone Cycloheptyne_2 Cycloheptyne (transient) Dihydrazone->Cycloheptyne_2 -2N₂ Oxidant Oxidant (e.g., HgO) Oxidant->Cycloheptyne_2 Cycloheptyne_2->Cycloheptyne_Gen Diels_Alder [4+2] Cycloaddition Cycloheptyne_Gen->Diels_Alder DPBF 1,3-Diphenylisobenzofuran (DPBF) DPBF->Diels_Alder Adduct Stable Diels-Alder Adduct Diels_Alder->Adduct

Caption: Synthetic pathways for the generation of cycloheptyne.

Conclusion

The story of cycloheptyne is a testament to the creativity and perseverance of organic chemists. From its theoretical postulation to its definitive, albeit indirect, detection, the journey has been marked by the development of clever synthetic strategies and trapping experiments. While cycloheptyne itself remains too reactive for isolation under normal conditions, its transient existence has been firmly established through the characterization of its various adducts. The study of cycloheptyne and other strained cycloalkynes continues to be an active area of research, with implications for understanding fundamental chemical principles and for applications in areas such as materials science and bioorthogonal chemistry.[2][14] The historical perspective presented in this guide provides a foundation for researchers and scientists to appreciate the intellectual and experimental challenges that were overcome to bring the chemistry of this fascinating molecule to light.

References

A Theoretical Exploration of the Spectroscopic Properties of Cyclohepta-1,5-dien-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: Cyclohepta-1,5-dien-3-yne is a strained, cyclic unsaturated hydrocarbon. Due to its high reactivity, experimental characterization of this molecule is challenging, and consequently, a comprehensive spectroscopic analysis is not available in the refereed literature. This technical guide provides a theoretical overview of the predicted spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented herein are based on established principles of spectroscopy and computational chemistry, offering a predictive framework for the identification and characterization of this and similar strained cyclic molecules.

Introduction

This compound is a seven-membered carbocycle containing two double bonds and one triple bond. The significant ring strain and the reactivity of the conjugated π-system make this an intriguing yet synthetically challenging target. The absence of experimental data necessitates a theoretical approach to understanding its structural and electronic properties. This guide outlines the expected spectroscopic signatures of this compound, providing a valuable reference for researchers exploring novel strained ring systems.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and comparison with related, experimentally characterized compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be complex due to the conformational flexibility of the seven-membered ring and the through-space interactions of the protons. The chemical shifts are influenced by the anisotropic effects of the double and triple bonds.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H1, H65.8 - 6.2MultipletJ(H1,H2), J(H6,H5) ≈ 10-12 (cis); J(H1,H7), J(H6,H7) ≈ 2-4
H2, H56.0 - 6.4MultipletJ(H2,H1), J(H5,H6) ≈ 10-12 (cis)
H4, H72.5 - 2.9MultipletJ(H4,H5), J(H7,H1), J(H7,H6) ≈ 2-4
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will be characterized by signals in the olefinic and alkynyl regions, as well as an upfield signal for the sp³-hybridized carbon.

Carbon Predicted Chemical Shift (δ, ppm)
C1, C6125 - 135
C2, C5130 - 140
C3, C485 - 95
C730 - 40
Predicted IR Spectral Data

The infrared spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, and C≡C stretching and bending vibrations.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
=C-H Stretch3010 - 3090Medium
-C-H Stretch (sp³)2850 - 2960Medium
C≡C Stretch2100 - 2150Weak to Medium
C=C Stretch1640 - 1680Medium
=C-H Bend650 - 1000Strong
Predicted UV-Vis Spectral Data

The UV-Vis spectrum of this compound is anticipated to exhibit absorptions corresponding to π-π* transitions within the conjugated system. The strained nature of the ring may lead to a red shift compared to acyclic analogues.

Transition Predicted λmax (nm) **Molar Absorptivity (ε, M⁻¹cm⁻¹) **
π → π~230 - 260> 5000
π → π (longer wavelength)~280 - 320< 1000

Experimental and Computational Protocols

As experimental data for this compound is not available, this section outlines a general methodology for the computational prediction of its spectroscopic properties.

Computational Methodology for Spectroscopic Prediction

A robust approach for predicting the spectroscopic properties of a molecule like this compound involves the use of Density Functional Theory (DFT).

Workflow for Computational Prediction:

  • Geometry Optimization: The first step is to obtain a stable 3D structure of the molecule. This is typically achieved using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculations: Once the geometry is optimized, harmonic frequency calculations are performed at the same level of theory. These calculations confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provide the predicted IR spectrum.

  • NMR Chemical Shift Calculations: NMR shielding tensors are calculated using a method like Gauge-Independent Atomic Orbital (GIAO) with a larger basis set (e.g., 6-311+G(2d,p)) for better accuracy. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

  • UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.

G A Propose Molecular Structure B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D NMR Shielding Calculation (GIAO) B->D E TD-DFT Calculation B->E F Predicted IR Spectrum C->F G Predicted NMR Spectra D->G H Predicted UV-Vis Spectrum E->H

Logical Relationships in Spectroscopic Data

The predicted spectroscopic data are interconnected and provide complementary information about the molecule's structure.

G Structure This compound (C7H6) NMR NMR (¹H, ¹³C) Structure->NMR IR IR Structure->IR UV_Vis UV-Vis Structure->UV_Vis Connectivity Proton & Carbon Connectivity NMR->Connectivity Functional_Groups C=C, C≡C, C-H Vibrations IR->Functional_Groups Conjugated_System π-π* Transitions UV_Vis->Conjugated_System

Conclusion

This technical guide provides a theoretical framework for the spectroscopic properties of the highly strained and likely reactive molecule, this compound. While experimental validation is currently absent, the predicted NMR, IR, and UV-Vis data serve as a valuable starting point for the identification of this or structurally related compounds. The outlined computational methodologies offer a reliable pathway for the in-silico characterization of novel molecules in the field of drug development and materials science. It is our hope that this theoretical guide will stimulate further experimental and computational research into this fascinating class of molecules.

Cyclohepta-1,5-dien-3-yne: A Theoretical Exploration of Molecular Geometry and Ring Strain

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive theoretical analysis of the molecular geometry and inherent strain of the novel, hypothetical molecule, cyclohepta-1,5-dien-3-yne. This document is intended for researchers, scientists, and professionals in the field of drug development and physical organic chemistry who are interested in the properties of highly strained and reactive cyclic compounds. Due to the anticipated high reactivity of this compound, direct experimental characterization is challenging. Therefore, this guide leverages computational chemistry principles and comparative data from analogous cyclic systems to predict its structural and energetic properties.

Predicted Molecular Geometry

The geometry of this compound is dictated by the competing steric and electronic demands of the sp, sp², and sp³ hybridized carbon atoms within the seven-membered ring. The linear geometry preferred by the C2-C3-C4-C5 alkyne unit is fundamentally incompatible with the constraints of a small ring, leading to significant bond angle distortion.

The carbon framework of this compound consists of:

  • Two sp² hybridized carbons at the C1 and C6 positions.

  • Two sp hybridized carbons at the C3 and C4 positions.

  • Three sp³ hybridized carbons at the C2, C5, and C7 positions.

The ideal bond angles are 120° for the sp² carbons, 180° for the sp carbons, and 109.5° for the sp³ carbons. However, in the seven-membered ring of this compound, these angles will be severely distorted. The C-C≡C-C moiety will be forced to bend significantly from its preferred 180° linear geometry, which is the primary source of the molecule's high ring strain. By comparison, the smallest isolable cycloalkyne, cyclooctyne, has a C-C≡C bond angle of approximately 158.5°.[1] It is anticipated that the bond angle in the smaller this compound would be even more acute.

The presence of the double bonds at C1 and C5 will likely result in a somewhat flattened, non-planar conformation for the ring. The sp³-hybridized C7 methylene group will likely be puckered out of the plane of the double bonds to minimize torsional strain.

Strain Analysis

The total ring strain in this compound is a combination of angle strain, torsional strain, and transannular strain.[2]

  • Angle Strain (Baeyer Strain): This is the most significant contributor to the total strain in this compound. It arises from the deviation of bond angles from their ideal values. The forced bending of the alkyne unit is the largest source of angle strain. Additionally, the sp² and sp³ carbons will also exhibit deviations from their ideal bond angles to accommodate the cyclic structure.

  • Torsional Strain (Pitzer Strain): This strain results from the eclipsing of bonds on adjacent atoms. In the likely conformation of this compound, there will be significant torsional strain between the hydrogens on the sp³ carbons (C2, C5, and C7) and their neighbors.

  • Transannular Strain (Prelog Strain): This type of strain arises from steric repulsion between atoms across the ring. In a seven-membered ring, there is a potential for steric hindrance between the hydrogen atoms on non-adjacent carbons, further contributing to the overall instability of the molecule.

The following diagram illustrates the key contributors to ring strain in the hypothetical this compound molecule.

cluster_components Components of Ring Strain TotalStrain Total Ring Strain AngleStrain Angle Strain (Baeyer Strain) TotalStrain->AngleStrain Dominant Contribution TorsionalStrain Torsional Strain (Pitzer Strain) TotalStrain->TorsionalStrain TransannularStrain Transannular Strain (Prelog Strain) TotalStrain->TransannularStrain

Components of Ring Strain in this compound

Quantitative Strain Energy Comparison

While no experimental data exists for this compound, we can estimate its strain energy by comparing it to related cyclic molecules. The strain energy of cycloalkynes increases significantly as the ring size decreases.

CompoundRing SizeStrain Energy (kcal/mol)C-C≡C Bond Angle (°)
Cyclooctyne8~25~158.5[1]
Cycloheptyne7~40Not Isolated
Cyclohexyne6~50-60Not Isolated
Cyclopentyne5~70Not Isolated
This compound (Predicted) 7 >40 <158.5

Data for cycloalkynes are from computational studies and experimental trapping. The strain energy for this compound is a theoretical estimation based on trends.

The introduction of sp² centers in the ring, as in this compound, is expected to further increase the ring strain compared to cycloheptyne due to the added rigidity of the double bonds, making the ring less flexible to accommodate the linear alkyne unit.

Synthetic Challenges and Predicted Reactivity

The synthesis of this compound would be a formidable challenge. Methods used for generating other strained cycloalkynes, such as dehydrohalogenation of a vinyl halide or the oxidation of a dihydrazone, could potentially be adapted.[3] However, the high strain and likely extreme reactivity of the target molecule would necessitate low-temperature generation and in-situ trapping.

The reactivity of this compound is predicted to be dominated by its high ring strain. The strained alkyne would be a powerful dienophile and dipolarophile, readily undergoing cycloaddition reactions.[4] Furthermore, the molecule contains an enediyne-like scaffold, suggesting the possibility of undergoing a Bergman-type cyclization to form a highly reactive p-benzyne diradical, a transformation known for its DNA-cleaving properties in naturally occurring antitumor antibiotics.[5][6][7][8]

Experimental Protocols for Analogous Systems

While no specific protocols for this compound exist, the following are generalized methodologies for the synthesis and characterization of strained cycloalkynes:

Synthesis of Strained Cycloalkynes via Dehydrohalogenation:

  • Precursor Synthesis: A suitable vinyl halide precursor, such as 1-chlorocycloheptene for cycloheptyne, is synthesized through standard organic chemistry methods.

  • Base-Induced Elimination: The vinyl halide is treated with a strong, non-nucleophilic base (e.g., potassium tert-butoxide, lithium diisopropylamide) at low temperatures (typically -78 °C).

  • In-situ Trapping: The highly reactive cycloalkyne is generated in the presence of a trapping agent, such as a reactive diene (e.g., 1,3-diphenylisobenzofuran) or an azide, to form a stable cycloadduct.

  • Product Isolation and Characterization: The resulting cycloadduct is isolated using standard chromatographic techniques and characterized by NMR, mass spectrometry, and X-ray crystallography if suitable crystals can be obtained.

Computational Analysis of Strained Systems:

  • Geometry Optimization: The molecular geometry is optimized using density functional theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a local minimum on the potential energy surface.

  • Strain Energy Calculation: The strain energy is typically calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, to cancel out systematic errors in the calculations.

Conclusion

This compound is predicted to be a highly strained and reactive molecule. Its molecular geometry is characterized by a severely bent alkyne unit, leading to significant angle strain. The total ring strain is expected to be greater than that of cycloheptyne. While its synthesis would be extremely challenging, the potential for unique reactivity, including cycloadditions and Bergman-type cyclizations, makes it an intriguing target for theoretical and, potentially, future experimental investigation. The data and analyses presented in this guide provide a foundational understanding of the properties of this novel cyclic enediyne.

References

The Exploration of Cycloheptyne Derivatives and Analogues: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cycloheptyne and its derivatives have emerged as powerful tools in chemical biology, medicinal chemistry, and materials science. Their inherent ring strain makes them highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a cornerstone of bioorthogonal chemistry. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of cycloheptyne derivatives and their analogues, with a focus on their utility for researchers, scientists, and drug development professionals.

Synthesis of Cycloheptyne Derivatives

The synthesis of stable and reactive cycloheptyne derivatives is crucial for their application. Several strategies have been developed to access these strained alkynes, often involving multi-step sequences.

Tetramethylthiacycloheptyne Sulfoximine (TMTHSI)

A prominent example is the synthesis of tetramethylthiacycloheptyne sulfoximine (TMTHSI), a highly reactive and water-soluble cycloheptyne. The synthesis typically starts from commercially available materials and involves key steps such as acyloin condensation, Swern oxidation, and a one-pot reduction/oxidation to form the final sulfoximine-containing cycloheptyne ring.

Dibenzoselenacycloheptyne

Dibenzoselenacycloheptynes represent another class of cycloheptyne analogues. Their synthesis can be achieved in a few steps from commercially available reagents. These compounds exhibit unique reactivity, including the ability to abstract hydrogen atoms from solvents, suggesting a radical mechanism.

Cycloheptenone Derivatives

Cycloheptenone derivatives, which are structurally related analogues, can be synthesized through various methods, including ring-expansion strategies from smaller cyclic ketones like cyclopentanone or cyclohexanone. One common approach involves the formation of a bicyclo[3.2.0]heptanone intermediate followed by acid-catalyzed rearrangement.

Reactivity and Applications in Bioconjugation

The primary application of cycloheptyne derivatives lies in their rapid and specific reactivity in SPAAC reactions. This copper-free click chemistry variant is ideal for biological applications where the toxicity of a copper catalyst is a concern.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The high ring strain of the seven-membered ring in cycloheptynes significantly lowers the activation energy for the [3+2] cycloaddition with azides, leading to the formation of a stable triazole linkage. This reaction is highly efficient and bioorthogonal, meaning it proceeds with high selectivity in complex biological environments without interfering with native biochemical processes.

Antibody-Drug Conjugates (ADCs)

A key application in drug development is the synthesis of antibody-drug conjugates (ADCs). Cycloheptyne derivatives can be incorporated into either the antibody or the drug molecule, while the corresponding azide is attached to the other component. The SPAAC reaction then facilitates the precise and stable conjugation of the cytotoxic payload to the antibody, enabling targeted drug delivery to cancer cells.

Cell Surface Labeling and In Vivo Imaging

The bioorthogonality of the SPAAC reaction with cycloheptynes makes it a valuable tool for labeling biomolecules on the surface of living cells. This enables the study of cellular processes in real-time. Furthermore, by conjugating imaging agents such as fluorescent dyes or radioisotopes, cycloheptyne derivatives can be used for in vivo imaging applications to track the distribution and localization of biomolecules in living organisms.[1][2][3]

Quantitative Data

The following tables summarize key quantitative data for representative cycloheptyne derivatives and their reactions.

Table 1: Synthesis Yields of Key Cycloheptyne Precursors

Compound/IntermediateStarting MaterialKey TransformationYield (%)Reference
TMTHSI-succinic acidTMTHSIDerivatization with succinic anhydride66[4]
2-Cyclohepten-1-one1-TrimethylsilyloxycyclohexeneOne-carbon ring expansion78-82[4]

Table 2: Second-Order Rate Constants for SPAAC Reactions

CycloalkyneAzideSolventRate Constant (M⁻¹s⁻¹)Reference
Tetramethylthiacycloheptyne (TMTH)IminosydnoneDMSO29.2[4]
Dibenzocyclooctyne (DBCO)IminosydnoneDMSO1.47[4]
Bicyclononyne (BCN)Benzyl azideVarious~0.002 - 1[5]
[9+1]CPPBenzyl azideDMSO-d62.2 x 10⁻³[6]
[11+1]CPPBenzyl azideDMSO-d64.5 x 10⁻⁴[6]
fluor[11+1]CPPBenzyl azideDMSO-d64.7 x 10⁻³[6]
m[9+1]CPPBenzyl azideDMSO-d69.6 x 10⁻³[6]

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and application of cycloheptyne derivatives. Below are representative methodologies for key experimental procedures.

General Procedure for the Synthesis of 2-Cyclohepten-1-one via Ring Expansion
  • Preparation of 1-Trimethylsilyloxycyclohexene: A solution of cyclohexanone in N,N-dimethylformamide is treated with triethylamine and chlorotrimethylsilane. The mixture is heated under reflux, then cooled and diluted with pentane to precipitate triethylamine hydrochloride. The filtrate is concentrated, and the residue is distilled to yield 1-trimethylsilyloxycyclohexene.

  • Cyclopropanation: The silyl enol ether is then subjected to a cyclopropanation reaction.

  • Ring Expansion and Dehydrogenation: The resulting trimethylsilyloxycyclopropane is treated with iron(III) chloride to induce cleavage of the central bond. The crude product is then dissolved in methanol saturated with sodium acetate and heated at reflux to effect dehydrogenation. After workup and distillation, 2-cyclohepten-1-one is obtained as a colorless liquid.[4]

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis via SPAAC
  • Antibody Functionalization: The antibody is first functionalized with an azide group. This can be achieved by reacting lysine residues on the antibody with an NHS-azide reagent. The modified antibody is then purified using a desalting column.[7][8]

  • Drug-Linker Preparation: A stock solution of the cycloheptyne-functionalized drug-linker (e.g., a DBCO-drug conjugate) is prepared in an organic solvent such as DMSO.[7][8]

  • Conjugation Reaction: The azide-functionalized antibody is mixed with an excess of the DBCO-drug linker solution. The reaction is typically incubated at room temperature for a few hours.[7][8]

  • Purification: The resulting ADC is purified to remove the excess, unreacted drug-linker. This is commonly done using a desalting column or a protein concentrator with an appropriate molecular weight cutoff.[7][8]

  • Characterization: The final ADC is characterized to determine the drug-to-antibody ratio (DAR) and to confirm its purity and functionality.

Visualizations

The following diagrams illustrate key workflows and relationships in the exploration and application of cycloheptyne derivatives.

Synthesis_of_TMTHSI cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 3-chloro-2,2-dimethylpropionic_acid 3-chloro-2,2-dimethylpropionic acid Diester_Formation Diester Formation 3-chloro-2,2-dimethylpropionic_acid->Diester_Formation Acyloin_Condensation Acyloin Condensation Diester_Formation->Acyloin_Condensation Swern_Oxidation Swern Oxidation Acyloin_Condensation->Swern_Oxidation Bis-hydrazone_Formation Bis-hydrazone Formation Swern_Oxidation->Bis-hydrazone_Formation Cyclization_Oxidation One-pot Reduction/ Oxidation Bis-hydrazone_Formation->Cyclization_Oxidation TMTHSI TMTHSI Cyclization_Oxidation->TMTHSI

Caption: Synthetic workflow for Tetramethylthiacycloheptyne Sulfoximine (TMTHSI).

ADC_Synthesis_Workflow cluster_components Components cluster_process Process cluster_result Result Antibody Antibody Azide_Functionalization 1. Azide Functionalization of Antibody Antibody->Azide_Functionalization Drug_Linker Cycloheptyne-Drug Linker (e.g., DBCO-Drug) SPAAC_Reaction 2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Drug_Linker->SPAAC_Reaction Azide_Functionalization->SPAAC_Reaction Purification 3. Purification SPAAC_Reaction->Purification Characterization 4. Characterization Purification->Characterization ADC Antibody-Drug Conjugate (ADC) Characterization->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.

References

Computational Modeling of Cyclohepta-1,5-dien-3-yne Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cyclohepta-1,5-dien-3-yne is a highly reactive, non-planar cyclic dienyne intermediate that has garnered significant interest in the fields of organic synthesis and drug development due to its unique electronic structure and potential as a precursor in the synthesis of complex molecular architectures. The transient nature of this intermediate makes its experimental characterization challenging, thus highlighting the critical role of computational modeling in understanding its structure, stability, and reactivity. This technical guide provides a comprehensive overview of the computational methodologies employed to study this compound and related cyclic dienynes. It is intended for researchers, scientists, and professionals in drug development who are interested in the theoretical investigation of such reactive intermediates. This document outlines the prevalent computational approaches, summarizes key quantitative data from analogous systems, and presents detailed theoretical protocols.

Introduction

Reactive intermediates are fleeting molecular entities that are crucial in defining the course of chemical reactions. Among these, cyclic dienynes have emerged as a fascinating class of compounds. This compound, with its seven-membered ring containing both double and triple bonds, presents a unique combination of ring strain and electronic delocalization. Its high reactivity is attributed to the significant deviation of the alkyne geometry from linearity, making it a potent electrophile and dienophile.

Computational chemistry provides an indispensable toolkit for elucidating the properties of such transient species. Through methods like Density Functional Theory (DFT) and ab initio calculations, it is possible to predict geometric parameters, vibrational frequencies, and thermodynamic stabilities, as well as to map out reaction pathways involving these intermediates. This guide will delve into the computational modeling of this compound, offering a detailed look at the theoretical underpinnings and practical applications of these methods.

Computational Methodologies

The accurate computational modeling of strained cyclic systems like this compound requires a careful selection of theoretical methods and basis sets. The methodologies outlined below are based on established practices for analogous cyclic enediyne and dienyne systems.

Density Functional Theory (DFT)

DFT is the most widely used computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost.

  • Functionals: The choice of the exchange-correlation functional is critical. For systems prone to significant electron correlation effects, hybrid functionals are often preferred.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a popular hybrid functional that often provides reliable geometries and energies for a wide range of organic molecules.

    • M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This functional is known to perform well for systems with non-covalent interactions and for thermochemistry and kinetics.

    • ωB97X-D: This is a range-separated hybrid functional with empirical dispersion correction, which is important for accurately modeling larger systems where van der Waals interactions are significant.

  • Basis Sets: The basis set determines the flexibility of the atomic orbitals used in the calculation.

    • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are commonly used for geometry optimizations and frequency calculations of organic molecules. The inclusion of polarization (d) and diffuse (+) functions is important for describing the electron distribution in strained and unsaturated systems.

    • Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy single-point energy calculations.

Ab Initio Methods

While more computationally expensive, ab initio methods provide a systematically improvable and benchmark-able approach.

  • Møller-Plesset Perturbation Theory (MP2): This is the simplest ab initio method that includes electron correlation and is often used for geometry optimizations and frequency calculations.

  • Coupled Cluster Theory (e.g., CCSD(T)): This method is considered the "gold standard" for its high accuracy in calculating electronic energies. Due to its computational cost, it is typically used for single-point energy calculations on geometries optimized at a lower level of theory.

Solvation Models

To simulate the effect of a solvent, implicit solvation models are commonly employed.

  • Polarizable Continuum Model (PCM): This is a widely used model where the solvent is represented as a continuous dielectric medium.

  • SMD (Solvation Model based on Density): This is a universal solvation model that is parameterized for a wide range of solvents.

Predicted Properties and Reactivity

Due to the lack of direct experimental data on this compound, its properties are predicted based on computational studies of analogous cyclic dienynes and alkynes.

Geometric Parameters

The geometry of this compound is expected to be significantly distorted from idealized bond lengths and angles. The alkyne unit will be bent to accommodate the seven-membered ring, leading to high strain energy.

ParameterPredicted Value (B3LYP/6-31G(d))
C≡C bond length~1.22 - 1.24 Å
C-C≡C bond angle~140° - 150°
C=C bond length~1.34 - 1.36 Å
Ring Strain EnergyHigh (qualitative)

Table 1: Predicted geometric parameters for this compound based on calculations of analogous cyclic alkynes.

Vibrational Frequencies

The calculated vibrational spectrum can be a key tool for the experimental identification of this intermediate. The C≡C stretching frequency is a particularly important diagnostic tool.

Vibrational ModePredicted Frequency (cm⁻¹)
C≡C stretch (strained)~1800 - 1900
C=C stretch~1600 - 1650

Table 2: Predicted key vibrational frequencies for this compound. The strained nature of the alkyne is expected to lower its stretching frequency compared to a linear alkyne (~2100-2260 cm⁻¹).

Reaction Pathways

Computational modeling can be used to explore the potential reaction pathways of this compound.

  • Cope Rearrangement: A[1][1]-sigmatropic rearrangement is a plausible transformation for this intermediate, potentially leading to a bicyclic allene.

  • Cycloaddition Reactions: The strained alkyne is expected to be a highly reactive dienophile and dipolarophile in cycloaddition reactions.

  • Nucleophilic Addition: The electrophilicity of the strained alkyne makes it susceptible to attack by nucleophiles.

Detailed Computational Protocol

This section provides a step-by-step protocol for performing DFT calculations on this compound.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Input Structure Generation:

    • Build an initial 3D structure of this compound using a molecular editor. Ensure the correct connectivity and a reasonable initial geometry.

  • Geometry Optimization:

    • Perform a geometry optimization to find the minimum energy structure.

    • Method: B3LYP

    • Basis Set: 6-31G(d)

    • Keywords (Gaussian): Opt # B3LYP/6-31G(d)

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the optimization to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the vibrational spectrum.

    • Keywords (Gaussian): Freq # B3LYP/6-31G(d)

  • High-Accuracy Single-Point Energy Calculation (Optional):

    • To obtain a more accurate energy, perform a single-point energy calculation on the optimized geometry using a higher level of theory.

    • Method: M06-2X or CCSD(T)

    • Basis Set: cc-pVTZ

    • Keywords (Gaussian): # M062X/cc-pVTZ SP Geom=Check

  • Solvation Effects (Optional):

    • To include the effect of a solvent, add the SCRF=(PCM, Solvent=solvent_name) keyword to the calculation.

Experimental Protocols for Analogue Systems

While the focus of this guide is computational, understanding the experimental context is crucial. The generation and trapping of highly reactive cyclic alkynes often involve the following strategies:

  • Generation via Elimination Reactions: Strained cycloalkynes can be generated in situ through elimination reactions from suitable precursors, such as vinyl triflates.

  • Trapping with Reactive Partners: Due to their short lifetimes, these intermediates are typically trapped with highly reactive dienes (e.g., furan, cyclopentadiene) or azides in cycloaddition reactions.

A general experimental workflow for the generation and trapping of a reactive cycloalkyne is depicted below.

experimental_workflow cluster_generation Intermediate Generation cluster_trapping Trapping Reaction precursor Cyclic Vinyl Triflate Precursor base Strong Base (e.g., t-BuOK) precursor->base intermediate This compound (in situ) precursor->intermediate Elimination product Cycloaddition Product intermediate->product trapping_agent Trapping Agent (e.g., Furan) trapping_agent->product

Experimental workflow for cycloalkyne generation and trapping.

Visualizations of Reaction Pathways

The following diagrams, generated using Graphviz, illustrate key conceptual and reaction pathways relevant to the computational study of this compound.

Computational Workflow

The logical flow of a typical computational investigation of a reactive intermediate is shown below.

computational_workflow start Hypothesized Intermediate (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt No properties Calculate Properties (Geometry, Vibrational Spectra, etc.) verify_min->properties Yes ts_search Transition State Search (for a specific reaction) properties->ts_search irc_calc IRC Calculation ts_search->irc_calc verify_ts Verify Transition State (One Imaginary Frequency) irc_calc->verify_ts verify_ts->ts_search No reaction_path Map Reaction Pathway verify_ts->reaction_path Yes products Products reaction_path->products reactants Reactants reactants->ts_search reactants->reaction_path

A typical computational workflow for studying a reactive intermediate.
Potential Cope Rearrangement

A plausible intramolecular reaction for this compound is a[1][1]-sigmatropic (Cope) rearrangement.

cope_rearrangement intermediate This compound ts Transition State (Boat-like conformation) intermediate->ts [3,3]-rearrangement product Bicyclo[3.2.0]hepta-1,3,6-triene (Allene) ts->product

Hypothetical Cope rearrangement of this compound.

Conclusion

The computational modeling of this compound intermediates is a powerful approach to understanding their intrinsic properties and reactivity. This guide has provided an overview of the key computational methodologies, predicted properties, and potential reaction pathways for this challenging yet fascinating molecule. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers embarking on the computational investigation of this and other reactive intermediates. As computational methods continue to evolve in accuracy and efficiency, their role in complementing and guiding experimental studies in organic chemistry and drug development will undoubtedly continue to grow.

References

Methodological & Application

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing Strained Cycloalkynes

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Cyclohepta-1,5-dien-3-yne: While the inquiry specified this compound, a thorough review of the scientific literature did not yield specific applications or detailed protocols for this particular molecule in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It is possible that this is a less common or novel reagent. However, the principles and applications of SPAAC are well-established with a variety of other strained cycloalkynes, most notably cyclooctyne derivatives. This document will therefore provide a comprehensive overview and detailed protocols for SPAAC using widely adopted and well-characterized cyclooctynes as exemplary reagents. The methodologies and principles described herein are broadly applicable and should serve as a valuable guide for researchers interested in applying SPAAC in their work.

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst.[1] The reaction's success hinges on the use of a strained cycloalkyne, which readily undergoes a [3+2] cycloaddition with an azide-functionalized molecule, forming a stable triazole linkage.[1][2] The inherent ring strain of the cycloalkyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH.[1] This unique reactivity has propelled SPAAC to the forefront of bioconjugation techniques for applications ranging from live-cell imaging to drug delivery and proteomics.

Applications of Cyclooctyne-Mediated SPAAC

The versatility of SPAAC has led to its adoption in a multitude of research areas:

  • Bioconjugation: The specific and efficient nature of SPAAC makes it ideal for labeling proteins, nucleic acids, lipids, and glycans. This allows for the attachment of various probes, such as fluorophores, biotin, or drug molecules, to biomolecules of interest for subsequent study or application.

  • Live-Cell Imaging: By introducing an azide-bearing metabolic precursor to cells, specific biomolecules can be tagged with an azide. Subsequent treatment with a cyclooctyne-fluorophore conjugate allows for the visualization of these molecules in their native environment, providing insights into dynamic cellular processes.

  • Drug Delivery and Targeting: SPAAC can be used to conjugate targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or to assemble complex drug delivery systems in situ. This approach enhances the specificity and efficacy of therapeutic agents.

  • Proteomics and Activity-Based Protein Profiling (ABPP): SPAAC is employed to attach reporter tags to azide-modified activity-based probes that have covalently labeled active enzymes. This enables the enrichment and identification of enzyme targets in complex proteomes.

Quantitative Data for Common Cyclooctynes in SPAAC

The choice of cyclooctyne is critical as it dictates the reaction kinetics and stability. Below is a summary of second-order rate constants for the reaction of various cyclooctynes with a model azide (e.g., benzyl azide).

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features
BicyclononyneBCN~0.1 - 1.0Good balance of reactivity and stability; widely used.[2]
DibenzocyclooctynolDIBO~0.3 - 1.5High reactivity and stability; possesses a handle for further functionalization.[1][3]
AzadibenzocyclooctyneADIBO / DIBAC~1.0 - 3.0Very high reactivity due to increased ring strain.
DihydrodibenzocyclooctyneDIBOAC~0.1 - 0.5More stable than DIBO, with slightly lower reactivity.

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation of a Protein

This protocol describes a general method for labeling an azide-modified protein with a cyclooctyne-functionalized reporter molecule (e.g., a fluorophore).

Materials:

  • Azide-modified protein (e.g., produced by metabolic labeling or site-specific incorporation of an azide-bearing amino acid) in a suitable buffer (e.g., PBS, pH 7.4).

  • Cyclooctyne-reporter conjugate (e.g., BCN-Fluorophore) dissolved in a compatible solvent (e.g., DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Size-exclusion chromatography columns (e.g., PD-10) for purification.

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the cyclooctyne-reporter conjugate in DMSO at a concentration of 1-10 mM.

  • SPAAC Reaction:

    • To the protein solution, add the cyclooctyne-reporter stock solution to achieve a 5- to 20-fold molar excess of the cyclooctyne over the protein. The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid protein denaturation.

    • Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the cyclooctyne and the concentration of the reactants.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted cyclooctyne-reporter by size-exclusion chromatography.

    • Equilibrate a PD-10 desalting column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the column and elute with PBS.

    • Collect the fractions containing the labeled protein. The protein will typically elute in the void volume.

  • Characterization:

    • Confirm successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy (to measure the absorbance of the protein and the reporter).

Protocol 2: Live-Cell Imaging using SPAAC

This protocol outlines the metabolic labeling of cellular glycans with an azide-functionalized sugar and subsequent fluorescent labeling via SPAAC.

Materials:

  • Mammalian cells in culture.

  • Cell culture medium appropriate for the cell line.

  • Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) dissolved in DMSO.

  • Cyclooctyne-fluorophore conjugate (e.g., DIBO-488) dissolved in DMSO.

  • PBS, pH 7.4.

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional.

  • Mounting medium with DAPI.

  • Fluorescence microscope.

Procedure:

  • Metabolic Labeling:

    • Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz).

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide into cellular glycans.

  • SPAAC Labeling:

    • Wash the cells three times with warm PBS.

    • Add the cyclooctyne-fluorophore conjugate, diluted in cell culture medium to a final concentration of 10-50 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Fixation and Imaging:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) If intracellular targets are to be visualized, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Azide-modified Biomolecule TransitionState [3+2] Cycloaddition (Strain-Promoted) Azide->TransitionState + Cyclooctyne Strained Cyclooctyne (e.g., BCN, DIBO) Cyclooctyne->TransitionState Triazole Stable Triazole Linkage (Bioconjugate) TransitionState->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Bioconjugation_Workflow Start Start: Azide-Modified Protein Step1 Step 1: Add excess Cyclooctyne-Reporter Start->Step1 Step2 Step 2: Incubate (1-12h, RT or 37°C) Step1->Step2 Step3 Step 3: Purify via Size-Exclusion Chromatography Step2->Step3 Step4 Step 4: Characterize Labeled Protein (SDS-PAGE, MS) Step3->Step4 End End: Purified Bioconjugate Step4->End

Caption: Experimental workflow for protein bioconjugation using SPAAC.

Signaling_Pathway_Study cluster_cell Live Cell cluster_analysis Analysis MetabolicLabeling 1. Metabolic Labeling (e.g., Azide-Sugar) SignalingEvent 2. Cellular Signaling Event (e.g., Glycosylation Change) MetabolicLabeling->SignalingEvent SPAAC_Labeling 3. SPAAC with Cyclooctyne-Fluorophore SignalingEvent->SPAAC_Labeling Imaging 4. Fluorescence Microscopy (Visualize Glycan Localization) SPAAC_Labeling->Imaging Proteomics 5. Proteomic Analysis (Identify Glycoproteins) SPAAC_Labeling->Proteomics

Caption: Conceptual workflow for studying signaling pathways with SPAAC.

References

Application Notes and Protocols for Strained Cycloalkynes in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A-101 | For Research Use Only

Introduction

These application notes provide detailed protocols and supporting data for the use of strained cycloalkynes in bioorthogonal chemistry. While the specific query for "cyclohepta-1,5-dien-3-yne" does not correspond to a commonly used reagent in this field, the principles of strain-promoted azide-alkyne cycloaddition (SPAAC) are central to bioorthogonal chemistry and primarily employ strained eight-membered ring cyclooctynes. This document will focus on the application of these widely-used and well-characterized reagents.

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] One of the most prominent examples of bioorthogonal chemistry is the strain-promoted azide-alkyne cycloaddition (SPAAC), a reaction that occurs between a strained cyclooctyne and an azide to form a stable triazole linkage.[2][3] This reaction is highly specific and can be carried out at physiological temperatures and pH, making it an ideal tool for labeling and visualizing biomolecules in their native environment.[4]

This technology involves a two-step process: first, a biomolecule of interest is metabolically or chemically tagged with an azide group. Then, a strained cyclooctyne conjugated to a probe (e.g., a fluorophore or a biotin tag) is introduced, which then selectively reacts with the azide-modified biomolecule.[5]

Featured Reagents: A Comparison

Several strained cyclooctynes have been developed for SPAAC, each with distinct reactivity, stability, and hydrophobicity. The choice of reagent often depends on the specific application. Below is a summary of some of the most common strained cyclooctynes.

Reagent Name (Abbreviation)StructureSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl AzideKey Features
Dibenzocyclooctyne (DIBO)DIBO Structure~0.3Good reactivity and stability.[1][6]
Dibenzoazacyclooctyne (DBCO/DIBAC)DBCO/DIBAC Structure~0.7-1.0Higher reactivity than DIBO, widely used.[1][4]
Bicyclo[6.1.0]non-4-yne (BCN)BCN Structure~0.6-1.0Compact and highly reactive, particularly with aryl azides.[4][7]
Difluorinated Cyclooctyne (DIFO)DIFO Structure~0.4Increased reactivity due to fluorine substitution.[1]
Biarylazacyclooctynone (BARAC)BARAC Structure~0.9High reactivity, suitable for in vivo imaging.[3]

Note: Reaction rates can vary depending on the specific azide, solvent, temperature, and pH. The values presented here are approximate and for comparison purposes.[2][8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans and Fluorescence Microscopy

This protocol describes the metabolic labeling of sialic acid residues on the surface of cultured mammalian cells with an azido sugar, followed by SPAAC with a fluorescently-labeled cyclooctyne for visualization by microscopy.[9][10][11][12]

Materials:

  • Mammalian cell line of choice (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • DBCO-Fluorophore conjugate (e.g., DBCO-Alexa Fluor 488)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Metabolic Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.[12]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Wash the cells twice with warm PBS.

    • Prepare a solution of the DBCO-fluorophore conjugate in complete cell culture medium at a final concentration of 10-25 µM.

    • Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C.[12]

  • Cell Fixation and Staining:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is desired.

    • Wash the cells twice with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Labeling of Azide-Modified Proteins for In-Gel Fluorescence Analysis

This protocol details the labeling of a purified protein containing a genetically encoded azide-bearing unnatural amino acid with a cyclooctyne-fluorophore conjugate for detection by in-gel fluorescence.

Materials:

  • Purified azide-modified protein

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-fluorophore conjugate (e.g., BCN-Cy5)

  • SDS-PAGE loading buffer

  • Polyacrylamide gel

  • Fluorescence gel scanner

Procedure:

  • SPAAC Reaction:

    • Prepare a solution of the azide-modified protein in the reaction buffer at a concentration of 1-10 µM.

    • Add the cyclooctyne-fluorophore conjugate to the protein solution to a final concentration of 100-200 µM.

    • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light.

  • SDS-PAGE Analysis:

    • Add SDS-PAGE loading buffer to the reaction mixture.

    • Heat the samples at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and perform electrophoresis.

  • In-Gel Fluorescence Scanning:

    • After electrophoresis, carefully remove the gel from the apparatus.

    • Wash the gel briefly with deionized water.

    • Scan the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Visualizations

bioorthogonal_labeling_workflow cluster_metabolic_labeling Metabolic Labeling cluster_spaac SPAAC Reaction cluster_downstream_analysis Downstream Analysis Azido_Sugar Azido Sugar (e.g., Ac₄ManNAz) Cell Live Cell Azido_Sugar->Cell Incubation Metabolic_Incorporation Metabolic Incorporation Cell->Metabolic_Incorporation Azide_Labeled_Biomolecule Azide-Labeled Biomolecule Metabolic_Incorporation->Azide_Labeled_Biomolecule Labeled_Biomolecule Labeled Biomolecule Azide_Labeled_Biomolecule->Labeled_Biomolecule SPAAC Cyclooctyne_Probe Cyclooctyne-Probe (e.g., DBCO-Fluorophore) Cyclooctyne_Probe->Labeled_Biomolecule Microscopy Fluorescence Microscopy Labeled_Biomolecule->Microscopy Proteomics Proteomics Labeled_Biomolecule->Proteomics

Caption: General workflow for bioorthogonal labeling using SPAAC.

glycosylation_pathway cluster_cell Cellular Compartments Ac4ManNAz Ac₄ManNAz ManNAz ManNAz Ac4ManNAz->ManNAz Esterases Cytosol Cytosol Sialic_Acid_Azide Sialic Acid-Azide ManNAz->Sialic_Acid_Azide Sialic Acid Biosynthesis Azido_Glycoprotein Azido-Glycoprotein Sialic_Acid_Azide->Azido_Glycoprotein Glycosyltransferases Golgi Golgi Apparatus Glycoprotein Glycoprotein Glycoprotein->Azido_Glycoprotein Cell_Surface Cell Surface

Caption: Metabolic pathway for labeling glycans with azido sugars.

logical_relationship Reagent_Choice Choice of Strained Cyclooctyne Reactivity Reactivity Reagent_Choice->Reactivity Stability Stability Reagent_Choice->Stability Hydrophobicity Hydrophobicity Reagent_Choice->Hydrophobicity Application Application Reactivity->Application Stability->Application Hydrophobicity->Application

Caption: Factors influencing the choice of a strained cyclooctyne.

References

Application Notes and Protocols for Seven-Membered Ring Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. The reaction's driving force is the relief of ring strain in a cycloalkyne upon undergoing a 1,3-dipolar cycloaddition with an azide to form a stable triazole linkage. While various strained cyclooctynes have been extensively studied and utilized, seven-membered ring cycloalkynes have emerged as a reactive and valuable class of reagents for SPAAC.

Initial exploration for cyclohepta-1,5-dien-3-yne did not yield established protocols for its use in click chemistry, suggesting it may not be a readily available or commonly employed reagent for this purpose. Therefore, these application notes will focus on a well-characterized and reactive seven-membered ring strained alkyne: 3,3,6,6-tetramethylthiacycloheptyne (TMTH) . TMTH and its derivatives have demonstrated rapid reaction kinetics and good stability, making them excellent tools for researchers, scientists, and drug development professionals.[1][2]

Core Concepts of TMTH-Mediated SPAAC

The reactivity of TMTH in SPAAC is attributed to the significant ring strain of the seven-membered ring containing a triple bond. This inherent strain lowers the activation energy of the cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures and in aqueous solutions. The methyl groups at the propargylic positions provide steric shielding to the alkyne, which can minimize unwanted side reactions.[2]

Data Presentation

The following table summarizes key quantitative data for the reaction of 3,3,6,6-tetramethylthiacycloheptyne (TMTH) with benzyl azide, a common model system for evaluating SPAAC kinetics.

CycloalkyneAzideSolventSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
3,3,6,6-tetramethylthiacycloheptyne (TMTH)Benzyl AzideCD₃CN4.0 ± 0.4[2]

Experimental Protocols

Protocol 1: Synthesis of 3,3,6,6-tetramethylthiacycloheptyne (TMTH)

The synthesis of TMTH can be achieved from commercially available starting materials. The following is a general outline of a synthetic route. For a detailed, step-by-step procedure, please refer to the primary literature.[1]

General Synthetic Scheme:

A common synthetic route to the TMTH core involves the preparation of a thiopanedione intermediate, followed by conversion to a bishydrazone, and subsequent cyclization to form the strained cycloheptyne ring.[3]

Materials:

  • 3-chloro-2,2-dimethylpropionic acid (starting material for a multi-step synthesis)

  • Reagents for acyloin condensation, Swern oxidation, and hydrazone formation.

  • Oxidizing agents for the final cyclization step.

  • Appropriate solvents for each synthetic step (e.g., THF, dichloromethane).

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns).

Procedure Outline:

  • Synthesis of the diester precursor: Starting from 3-chloro-2,2-dimethylpropionic acid, a diester is synthesized.

  • Acyloin condensation: The diester undergoes an intramolecular acyloin condensation to form a cyclic acyloin.

  • Oxidation: The acyloin is oxidized to the corresponding diketone (a thiopanedione).

  • Hydrazone formation: The diketone is reacted with hydrazine to form the bishydrazone.

  • Cyclization to TMTH: The bishydrazone is treated with an oxidizing agent to yield the final product, 3,3,6,6-tetramethylthiacycloheptyne (TMTH).

Purification and Characterization:

The final product is purified by column chromatography. Characterization is typically performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for TMTH-Mediated SPAAC Bioconjugation

This protocol describes a general method for labeling an azide-modified biomolecule with a TMTH-functionalized reporter molecule.

Materials:

  • Azide-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., PBS, pH 7.4).

  • TMTH-functionalized reporter molecule (e.g., TMTH-fluorophore, TMTH-biotin).

  • Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS).

  • Standard laboratory equipment (e.g., microcentrifuge tubes, rotator).

Procedure:

  • Prepare Solutions:

    • Dissolve the azide-modified biomolecule in the chosen aqueous buffer to a final concentration typically in the µM to low mM range.

    • Dissolve the TMTH-functionalized reporter molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule solution with the TMTH-functionalized reporter molecule. A slight excess of the TMTH reagent (e.g., 1.2 to 5 equivalents) is often used to ensure complete labeling of the azide.

    • The final concentration of the reactants will depend on the specific application and the rate of the reaction.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to a few hours, depending on the concentrations of the reactants.[2]

    • Gentle mixing on a rotator during incubation can improve reaction efficiency.

  • Analysis and Purification:

    • Monitor the progress of the reaction using an appropriate analytical technique, such as SDS-PAGE with fluorescence imaging (for fluorescently tagged biomolecules), mass spectrometry, or HPLC.

    • Purify the labeled biomolecule from excess TMTH reagent and byproducts using methods like size-exclusion chromatography, dialysis, or spin filtration.

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product TMTH 3,3,6,6-tetramethyl- thiacycloheptyne (TMTH) Triazole Stable Triazole Product TMTH->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide-containing molecule (R-N₃) Azide->Triazole

Caption: Reaction mechanism of TMTH-mediated SPAAC.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_final Final Product start Synthesize and functionalize TMTH reagent mix Mix TMTH reagent and azide-biomolecule start->mix biomolecule Prepare azide-modified biomolecule biomolecule->mix incubate Incubate at RT or 37°C mix->incubate monitor Monitor reaction progress (e.g., SDS-PAGE, MS) incubate->monitor purify Purify conjugate (e.g., SEC, dialysis) monitor->purify product Characterized Bioconjugate purify->product

Caption: General experimental workflow for TMTH bioconjugation.

References

Application Notes and Protocols: Cyclohepta-1,5-dien-3-yne and its Analogs as Tools for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioorthogonal chemistry has revolutionized the study of biological processes in their native environments. These reactions involve pairs of functional groups that react selectively and efficiently with each other under physiological conditions without interfering with endogenous biochemical processes.[1][2] One of the most powerful classes of bioorthogonal reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction.[1] Strained cycloalkynes, such as derivatives of cyclooctyne and potentially cycloheptyne, are key reagents in SPAAC due to their high reactivity with azides, which can be metabolically incorporated into biomolecules of interest.[3][4] This technology enables the precise labeling and imaging of various biomolecules, including glycans, lipids, and proteins, in living cells and organisms.[1][2]

This document provides an overview of the application of strained cycloalkynes, as exemplified by cyclooctyne derivatives, for in vivo imaging, with a focus on fluorescence and Positron Emission Tomography (PET) imaging.

Principle of Bioorthogonal Imaging with Strained Cycloalkynes

The core principle involves a two-step labeling process. First, a biomolecule of interest is tagged with an azide group using metabolic labeling or antibody conjugation. Subsequently, a strained cycloalkyne, conjugated to an imaging probe (e.g., a fluorophore or a radiotracer), is introduced. The strained alkyne reacts specifically with the azide via SPAAC, leading to the covalent attachment of the imaging probe to the target biomolecule. This allows for highly specific visualization of the target in a complex biological environment.

cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Bioorthogonal Reaction cluster_step3 Step 3: Imaging Biomolecule Target Biomolecule Azide_Metabolite Azide-tagged Metabolite Labeled_Biomolecule Azide-labeled Biomolecule Azide_Metabolite->Labeled_Biomolecule Incorporation Strained_Alkyne Strained Alkyne-Probe (e.g., Cycloheptyne-Fluorophore) Strained_Alkyne->Labeled_Biomolecule_2 SPAAC Reaction Imaged_Biomolecule Labeled and Imaged Biomolecule

Caption: General workflow for in vivo imaging using SPAAC.

Quantitative Data Presentation

The efficacy of a bioorthogonal reaction for in vivo imaging is largely determined by its reaction kinetics. Faster reaction rates allow for the use of lower concentrations of labeling reagents, minimizing potential toxicity and background signal. The table below summarizes the second-order rate constants for the reaction of various strained cycloalkynes with an azide, demonstrating the range of reactivities available.

Strained Alkyne DerivativeReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
CyclooctyneAzide~10⁻³[5]
Difluorinated Cyclooctyne (DIFO)Azide> 1[6]
Bicyclo[6.1.0]nonyne (BCN)Azide~1[7]
Dibenzocyclooctyne (DBCO)Azide~1[7]
Tetramethylthiocycloheptyne (TMTH)Azide> 1Not explicitly found, but implied to be fast.
ChlorosydnoneCyclooctyne> 300[8][9]
NitroneCyclooctyneup to 60[10]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Fluorescence Imaging of Glycans

This protocol is adapted from methodologies using difluorinated cyclooctynes (DIFO) for imaging cell-surface glycans.[1]

1. Metabolic Labeling: a. Culture cells (e.g., CHO cells) in appropriate media. b. Supplement the media with an azide-modified sugar precursor (e.g., 100 µM peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for 2-3 days to allow for metabolic incorporation into cell-surface glycans. c. As a negative control, culture a separate batch of cells with the corresponding natural sugar (e.g., Ac₄ManNAc).

2. Labeling with Strained Alkyne-Fluorophore Conjugate: a. Prepare a stock solution of the strained alkyne-fluorophore conjugate (e.g., DIFO-488) in DMSO. b. Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 25-100 µM. c. Wash the cells three times with fresh medium. d. Incubate the cells with the strained alkyne-fluorophore solution for 1-10 minutes at 37°C for cell surface labeling. For imaging of intracellular components, longer incubation times may be required.

3. Imaging: a. Wash the cells twice with fresh medium to remove unbound probe. b. If desired, counterstain with a nuclear stain (e.g., Hoechst 33342). c. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Start Start: Cell Culture Metabolic_Labeling Metabolic Labeling with Azide-Sugar (2-3 days) Start->Metabolic_Labeling Washing_1 Wash Cells (3x) Metabolic_Labeling->Washing_1 Probe_Incubation Incubate with Strained Alkyne-Fluorophore (1-10 min) Washing_1->Probe_Incubation Washing_2 Wash Cells (2x) Probe_Incubation->Washing_2 Counterstain Optional: Counterstain Nuclei Washing_2->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging End End: Image Analysis Imaging->End

Caption: Workflow for in vivo fluorescence imaging of glycans.
Protocol 2: Pretargeting Strategy for In Vivo PET Imaging

This protocol describes a pretargeting approach, where a biomolecule-targeting agent (e.g., an antibody) functionalized with a strained alkyne or a reaction partner is administered first, followed by a radiolabeled component that undergoes a bioorthogonal reaction at the target site.[8][9]

1. Preparation and Administration of the Pretargeting Agent: a. Conjugate a targeting molecule (e.g., an antibody against a tumor-specific antigen) with a bioorthogonal handle (e.g., a chlorosydnone). b. Purify the conjugate to remove any unreacted components. c. Administer the antibody-sydnone conjugate to the animal model (e.g., intravenously in a tumor-bearing mouse). d. Allow sufficient time for the antibody to accumulate at the target site and for the unbound conjugate to clear from circulation (e.g., 24-72 hours).

2. Administration of the Radiolabeled Probe: a. Synthesize a strained cycloalkyne (e.g., a cyclooctyne derivative) labeled with a positron-emitting radionuclide (e.g., ¹⁸F). b. Administer the radiolabeled cycloalkyne to the animal.

3. PET Imaging: a. At various time points after the injection of the radiolabeled probe (e.g., 1, 2, 4, and 24 hours), perform PET scans to visualize the distribution of the radiotracer. b. Co-register the PET images with CT or MRI scans for anatomical reference. c. Quantify the tracer uptake in the target tissue and other organs of interest.

Start Start: Prepare Antibody-Sydnone Conjugate Administer_Antibody Administer Antibody-Sydnone Conjugate to Animal Start->Administer_Antibody Accumulation_Clearance Allow for Target Accumulation and Blood Clearance (24-72h) Administer_Antibody->Accumulation_Clearance Administer_Probe Administer ¹⁸F-labeled Cyclooctyne Accumulation_Clearance->Administer_Probe PET_Scan Perform PET/CT Imaging at Multiple Time Points Administer_Probe->PET_Scan Analysis Image Reconstruction and Quantitative Analysis PET_Scan->Analysis End End Analysis->End

Caption: Workflow for pretargeted in vivo PET imaging.

Applications in Drug Development

The use of strained cycloalkynes and bioorthogonal chemistry offers significant advantages in drug development:

  • Target Engagement Studies: Visualizing the interaction of a drug candidate with its target in a living organism.[11]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracking the distribution, metabolism, and clearance of a drug or drug delivery system.[12][13]

  • Development of Antibody-Drug Conjugates (ADCs): Providing a precise method for attaching cytotoxic payloads to antibodies.[7]

  • Companion Diagnostics: Developing imaging agents that can identify patients who are most likely to respond to a particular therapy.

Conclusion

While specific data on cyclohepta-1,5-dien-3-yne is currently lacking, the broader class of strained cycloalkynes represents a powerful and versatile toolkit for in vivo imaging. The principles and protocols outlined here, based on well-established cyclooctyne chemistry, provide a solid foundation for researchers and drug development professionals to explore the potential of these bioorthogonal reagents in their own work. The continued development of new strained alkynes with improved kinetics and biocompatibility will undoubtedly expand the applications of this technology in biological discovery and medicine.

References

Techniques for Protein Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols describe the general principles and methodologies for protein labeling using strain-promoted alkyne-azide cycloaddition (SPAAC). While the user's query specified cyclohepta-1,5-dien-3-yne, a comprehensive search of the available literature did not yield specific established protocols for this particular reagent in protein labeling. Therefore, this document provides a representative guide based on the well-documented use of other strained alkynes, such as dibenzocyclooctynols (DIBO) and bicyclononynes (BCN), in SPAAC reactions. The experimental parameters provided herein should be considered as a starting point and may require optimization for novel strained alkyne reagents.

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction used for labeling proteins and other biomolecules in complex biological systems. This "click chemistry" reaction occurs between a strained cyclooctyne and an azide-functionalized molecule without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies. The high reactivity and specificity of the SPAAC reaction allow for the covalent attachment of various probes, such as fluorophores, biotin tags, or drug molecules, to proteins of interest.

The general workflow for SPAAC-based protein labeling involves two main steps:

  • Metabolic or Enzymatic Incorporation of an Azide: An azide-bearing building block (e.g., an amino acid or a sugar) is introduced into cells or proteins. For protein-specific labeling, an azide-modified amino acid like azidohomoalanine (AHA) can be used as a surrogate for methionine during protein synthesis.

  • Reaction with a Strained Alkyne Probe: The azide-modified protein is then treated with a strained alkyne reagent that is conjugated to a reporter tag. The strained alkyne reacts specifically with the azide, forming a stable triazole linkage.

Application Notes

Strain-promoted alkyne-azide cycloaddition offers a versatile platform for a wide range of applications in research and drug development:

  • Proteome Profiling: SPAAC enables the global analysis of newly synthesized proteins in cells and organisms, providing insights into protein turnover and cellular responses to various stimuli.

  • Post-Translational Modification Studies: This technique can be adapted to study post-translational modifications like glycosylation and palmitoylation by using azide-modified sugars or fatty acids.[1][2]

  • Protein Localization and Trafficking: By using fluorescently tagged strained alkynes, researchers can visualize the subcellular localization and dynamic trafficking of specific proteins or protein populations.

  • Target Identification and Validation: SPAAC can be employed to identify the cellular targets of drugs or small molecules by functionalizing them with an azide and using a strained alkyne probe for pull-down and mass spectrometry analysis.

  • Antibody-Drug Conjugate (ADC) Development: The high efficiency and specificity of SPAAC are beneficial for the site-specific conjugation of cytotoxic drugs to antibodies, leading to the development of more potent and less toxic ADCs.[3]

Experimental Protocols

The following are generalized protocols for the labeling of newly synthesized proteins in mammalian cells using an azide-containing amino acid and a generic strained alkyne probe.

Protocol 1: Metabolic Labeling of Proteins with Azidohomoalanine (AHA)

Objective: To incorporate an azide-functionalized amino acid into newly synthesized proteins.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Methionine-free medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Culture: Plate mammalian cells at an appropriate density and allow them to adhere overnight.

  • Methionine Starvation: Aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium for 1-2 hours to deplete intracellular methionine pools.

  • AHA Labeling: Replace the starvation medium with methionine-free medium supplemented with AHA. The final concentration of AHA may need to be optimized but typically ranges from 25 to 100 µM. Incubate the cells for the desired labeling period (e.g., 4-24 hours).

  • Cell Lysis: After the labeling period, wash the cells twice with cold PBS. Lyse the cells by adding cold lysis buffer containing protease inhibitors.

  • Protein Quantification: Collect the cell lysate and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for the SPAAC reaction.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction

Objective: To label the azide-modified proteins with a strained alkyne probe.

Materials:

  • AHA-labeled cell lysate from Protocol 1

  • Strained alkyne probe (e.g., a cyclooctyne conjugated to a fluorophore or biotin)

  • Reaction buffer (e.g., PBS or Tris-buffered saline)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the AHA-labeled cell lysate (typically 50-100 µg of total protein) with the strained alkyne probe. The final concentration of the probe should be optimized, but a starting point of 10-100 µM is common.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The reaction time may need to be adjusted based on the specific strained alkyne used.

  • Sample Preparation for Analysis: After the incubation, the labeled proteins are ready for downstream analysis.

    • For fluorescence imaging (in-gel): Add SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and resolve the proteins by SDS-PAGE. The labeled proteins can be visualized using a fluorescence gel scanner.

    • For Western blotting or enrichment: The proteins can be subjected to Western blot analysis using an antibody against the tag (e.g., anti-biotin) or enriched using affinity purification (e.g., streptavidin beads for biotin-tagged proteins).

Quantitative Data Summary

The following tables provide examples of the types of quantitative data that are typically generated in SPAAC-based protein labeling experiments. Note that these values are illustrative and will vary depending on the specific strained alkyne, cell type, and experimental conditions.

Table 1: Comparison of Reaction Kinetics for Different Strained Alkynes

Strained AlkyneSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DIBO (Dibenzocyclooctynol)~0.1 - 1.0[1]
BCN (Bicyclononyne)~0.1 - 1.0[3]
DIFO (Difluorinated Cyclooctyne)~0.3 - 1.5N/A

Table 2: Example of Labeling Efficiency Quantification

Protein of InterestLabeling ConditionLabeling Efficiency (%)Method of Quantification
GAPDH50 µM AHA, 100 µM Alkyne-Biotin85%Densitometry of Western Blot
Actin50 µM AHA, 100 µM Alkyne-Biotin92%Densitometry of Western Blot
EGFR100 µM AHA, 200 µM Alkyne-Fluorophore78%In-gel Fluorescence

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Protein-Azide Triazole Labeled Protein (Stable Triazole Linkage) Azide->Triazole Strain-Promoted [3+2] Cycloaddition Alkyne Strained Alkyne (e.g., Cycloheptyne) Alkyne->Triazole

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental_Workflow cluster_cell_culture Cellular Labeling cluster_reaction SPAAC Reaction cluster_analysis Downstream Analysis A 1. Cell Culture B 2. Methionine Starvation A->B C 3. AHA Incubation B->C D 4. Cell Lysis C->D E 5. Add Strained Alkyne Probe to Lysate D->E AHA-labeled lysate F 6. Incubate E->F G 7a. SDS-PAGE & In-gel Fluorescence F->G Labeled Protein Mixture H 7b. Western Blot F->H I 7c. Affinity Purification & Mass Spectrometry F->I

Caption: Experimental workflow for SPAAC-based protein labeling in mammalian cells.

References

Practical Guide to the Handling and Storage of Unstable Cycloalkynes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Unstable cycloalkynes are highly reactive molecules characterized by significant ring strain due to the distortion of the ideal linear geometry of the alkyne bond. This inherent reactivity makes them valuable reagents in various chemical transformations, most notably in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. However, their instability presents significant challenges in their handling, storage, and application. This guide provides a practical overview of the stability of common cycloalkynes, detailed protocols for their handling and storage, and methods for the in situ generation of highly unstable species.

Stability of Cycloalkynes

The stability of cycloalkynes is inversely proportional to their ring size, with smaller rings exhibiting greater ring strain and consequently higher reactivity and lower stability. Cyclooctyne is generally considered the smallest isolable and storable cycloalkyne, while smaller cycloalkynes such as cycloheptyne, cyclohexyne, and cyclopentyne are transient intermediates that must be generated and used in situ.[1]

For isolable cycloalkynes, their stability is influenced by factors such as temperature, exposure to light, oxygen, moisture, and the presence of other reactive species. Derivatives of cyclooctyne, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), have been developed to modulate reactivity and stability for specific applications.

Data Presentation: Stability of Common Cycloalkynes

Cycloalkyne DerivativeCommon AbbreviationIsolable/TransientGeneral Stability and IncompatibilitiesStorage ConditionsShelf Life (General)
Cyclooctyne-IsolableHighly reactive.Store under inert gas at -20°C, protected from light.Not well-documented, best used fresh.
DibenzocyclooctyneDBCO, ADIBOIsolableGenerally stable. Incompatible with strong acids.[2] Can degrade in the presence of reducing agents like TCEP over 24 hours.[3] Shows instability in the presence of glutathione (GSH) with a half-life of approximately 71 minutes.[3]Store at -20°C, desiccated, under an inert atmosphere, and protected from light.[4][5]Undissolved solid: up to 12 months at -20°C.[4] In DMSO solution: can be stored for a few months at -20°C.[6] DBCO-modified antibodies lose 3-5% reactivity over 4 weeks at 4°C or -20°C.[4]
Bicyclo[6.1.0]nonyneBCNIsolableSensitive to acidic conditions and can be unstable on silica gel.[7] Shows poor long-term stability under various reaction conditions.[3] More stable to GSH than DBCO, with a half-life of approximately 6 hours.[3]Store at -20°C, under an inert atmosphere.Not well-documented, stability is a known issue.[3]
Cyclohexyne-TransientExtremely reactive, generated and trapped in situ.Not applicable.Not applicable.
Cyclopentyne-TransientHighly reactive, generated and trapped in situ.[8]Not applicable.Not applicable.

Experimental Protocols

Protocol 1: General Handling and Storage of Isolable Cycloalkynes (e.g., DBCO, BCN)

Materials:

  • Cycloalkyne reagent

  • Anhydrous, degassed solvent (e.g., DMSO, DMF, acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Receiving and Initial Storage: Upon receipt, immediately store the cycloalkyne reagent at the recommended temperature, typically -20°C, in a desiccator and under an inert atmosphere.[4][5] Protect from light by storing in an amber vial or wrapping the vial in aluminum foil.

  • Aliquoting and Solution Preparation:

    • If possible, work within a glovebox to minimize exposure to air and moisture. If a glovebox is not available, use a Schlenk line.

    • Allow the reagent vial to warm to room temperature before opening to prevent condensation of moisture inside the vial.

    • Under a stream of inert gas, carefully weigh the desired amount of the cycloalkyne.

    • Add anhydrous, degassed solvent to the desired concentration.

    • Purge the headspace of the vial with inert gas before sealing. Parafilm can be used to further seal the cap.

  • Storage of Stock Solutions: Store stock solutions at -20°C.[9] For long-term storage, it is recommended to store as a solid. Avoid repeated freeze-thaw cycles of solutions. The stability of DBCO in DMSO at -20°C has been reported to be on the order of months.[6]

  • Usage: When using the cycloalkyne in a reaction, ensure all other reagents and solvents are dry and degassed, especially for moisture-sensitive derivatives.

Protocol 2: Synthesis of Dibenzocyclooctyne (DBCO)

This protocol is an adaptation of a common synthetic route.[10]

Materials:

  • Dibenzosuberone

  • Isoamyl nitrite

  • Concentrated HCl

  • Sodium azide

  • Sodium borohydride

  • Methanesulfonyl chloride

  • Pyridine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Appropriate solvents (e.g., methanol, dichloromethane, toluene)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of Dibenzosuberenone: Dibenzosuberone is commercially available or can be synthesized.

  • Formation of the Oxime: React dibenzosuberone with isoamyl nitrite in the presence of HCl to form the corresponding oxime.

  • Beckmann Rearrangement: Treat the oxime with a suitable reagent (e.g., polyphosphoric acid) to induce the Beckmann rearrangement, yielding a lactam.

  • Reduction of the Lactam: Reduce the lactam to the corresponding amine using a reducing agent like lithium aluminum hydride.

  • Introduction of the Alkyne Precursor: The amine is then subjected to a series of reactions to introduce the necessary functionality for alkyne formation. This can involve diazotization followed by a Sandmeyer-type reaction or other multi-step sequences to form a vinyl bromide.

  • Elimination to Form the Alkyne: The final step involves a base-mediated elimination reaction to form the cycloalkyne. For example, treatment of a dibrominated precursor with a strong base like potassium tert-butoxide or DBU will yield DBCO.

  • Purification: The crude DBCO is purified by column chromatography on silica gel.

Protocol 3: In Situ Generation and Trapping of Cyclohexyne

This protocol describes a general method for the generation of cyclohexyne from a silyl triflate precursor and its subsequent trapping with a diene.[8]

Materials:

  • 2-(Trimethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (cyclohexyne precursor)

  • Cesium fluoride (CsF)

  • Trapping agent (e.g., furan, cyclopentadiene)

  • Anhydrous acetonitrile

  • Schlenk flask and inert gas setup

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: To the flask, add the cyclohexyne precursor and the trapping agent (typically in excess).

  • Solvent Addition: Add anhydrous acetonitrile to the flask via syringe.

  • Initiation: Add cesium fluoride to the stirred solution. The reaction is typically run at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Mandatory Visualizations

Handling_and_Storage_Workflow cluster_storage Storage cluster_handling Handling storage_conditions Store at -20°C Under Inert Gas (Ar/N2) Protected from Light Desiccated warm_to_rt Warm to Room Temperature before opening storage_conditions->warm_to_rt For Use inert_atmosphere Handle under Inert Atmosphere (Glovebox or Schlenk Line) warm_to_rt->inert_atmosphere aliquot Aliquot as needed inert_atmosphere->aliquot dissolve Dissolve in Anhydrous/Degassed Solvent aliquot->dissolve purge_store Purge with Inert Gas and Store Solution at -20°C dissolve->purge_store end Use in Experiment purge_store->end start Receive Cycloalkyne start->storage_conditions Immediate Storage

Caption: General workflow for the handling and storage of isolable unstable cycloalkynes.

Cycloalkyne_Selection_Decision_Tree start Application Requirement isolable Is an isolable cycloalkyne required? start->isolable stability_need High stability required? isolable->stability_need Yes in_situ Generate in situ (e.g., cyclohexyne, cyclopentyne) isolable->in_situ No reactivity_need High reactivity required? stability_need->reactivity_need Yes use_bcn Use BCN (Moderate stability, good reactivity) stability_need->use_bcn No use_dbco Use DBCO (High stability and reactivity) reactivity_need->use_dbco Yes reactivity_need->use_bcn No

References

Application Notes and Protocols for the Synthesis of Cycloheptyne Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptynes, highly reactive seven-membered cyclic alkynes, are valuable intermediates in organic synthesis. Their inherent ring strain allows them to participate in a variety of cycloaddition reactions, providing rapid access to complex molecular architectures. The generation of cycloheptyne is typically achieved in situ from stable precursors. This document provides detailed protocols for the synthesis of common cycloheptyne precursors, primarily focusing on the vinyl triflate route, which is adaptable for various substituted cycloheptanones, including those that could lead to dieneyne systems. The primary precursor detailed is 2-(trimethylsilyl)cyclohept-1-en-1-yl trifluoromethanesulfonate, a well-established class of precursor for generating cyclic alkynes.

Precursor Strategy: The Silyl Triflate Route

The most common and effective method for generating cycloalkynes involves the 1,2-elimination of a silyl group and a triflate group from a vinyl triflate precursor. This method offers mild reaction conditions for the generation of the reactive cycloheptyne. The synthesis of this precursor begins with the readily available cycloheptanone.

The general workflow involves three main stages:

  • Synthesis of a Silyl Enol Ether: Cycloheptanone is converted to its corresponding trimethylsilyl (TMS) enol ether.

  • Formation of an α-Silyl Ketone: A retro-Brook rearrangement is employed to form 2-(trimethylsilyl)cycloheptan-1-one.

  • Triflation: The α-silyl ketone is converted to the final vinyl triflate precursor.

Experimental Protocols

Protocol 1: Synthesis of 2-(Trimethylsilyl)cyclohept-1-en-1-yl Trifluoromethanesulfonate

This protocol details the multi-step synthesis of a cycloheptyne precursor starting from cycloheptanone. The procedures are adapted from established methods for analogous six-membered ring systems.[1][2]

Step 1a: Synthesis of (Cyclohept-1-en-1-yloxy)trimethylsilane (Silyl Enol Ether)

  • Materials:

    • Cycloheptanone

    • Triethylamine (TEA)

    • Trimethylsilyl chloride (TMSCl)

    • Sodium iodide (NaI)

    • Acetonitrile (anhydrous)

    • Hexane (anhydrous)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous acetonitrile.

    • Add cycloheptanone (1.0 equiv), triethylamine (1.5 equiv), and sodium iodide (1.1 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Add trimethylsilyl chloride (1.2 equiv) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding cold saturated sodium bicarbonate solution.

    • Extract the aqueous layer with hexane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude silyl enol ether, which can often be used in the next step without further purification.

Step 1b: Synthesis of 2-(Trimethylsilyl)cycloheptan-1-one (α-Silyl Ketone)

  • Materials:

    • (Cyclohept-1-en-1-yloxy)trimethylsilane (from Step 1a)

    • sec-Butyllithium (sec-BuLi)

    • Tetrahydrofuran (THF), anhydrous

    • Aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the crude silyl enol ether from Step 1a in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add sec-Butyllithium (1.1 equiv) dropwise. A color change is typically observed.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with diethyl ether (3 x volumes).

    • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 1c: Synthesis of 2-(Trimethylsilyl)cyclohept-1-en-1-yl trifluoromethanesulfonate (Vinyl Triflate Precursor)

  • Materials:

    • 2-(Trimethylsilyl)cycloheptan-1-one (from Step 1b)

    • Lithium diisopropylamide (LDA) or Potassium bis(trimethylsilyl)amide (KHMDS)

    • Triflic anhydride (Tf₂O) or Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide))

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the α-silyl ketone (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

    • In a separate flask, prepare a solution of LDA by adding n-butyllithium to diisopropylamine in THF at -78 °C, or use commercially available KHMDS.

    • Slowly add the base (1.1 equiv) to the ketone solution at -78 °C to form the kinetic enolate.

    • Stir for 1 hour at -78 °C.

    • Add triflic anhydride (1.2 equiv) or Comins' reagent (1.2 equiv) dropwise to the enolate solution.

    • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract with diethyl ether (3 x volumes), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

    • After removing the solvent, purify the crude product by flash column chromatography on silica gel to yield the final cycloheptyne precursor.

Protocol 2: Generation of Cycloheptyne and In Situ Trapping

This protocol describes the generation of the reactive cycloheptyne intermediate from its silyl triflate precursor and its immediate trapping with a diene, such as 1,3-diphenylisobenzofuran.

  • Materials:

    • 2-(Trimethylsilyl)cyclohept-1-en-1-yl trifluoromethanesulfonate (Precursor from Protocol 1)

    • 1,3-Diphenylisobenzofuran (trapping agent)

    • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

    • Acetonitrile (anhydrous) or THF (anhydrous)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the cycloheptyne precursor (1.0 equiv) and 1,3-diphenylisobenzofuran (1.2 equiv) in anhydrous acetonitrile or THF.

    • Add the 1M TBAF solution in THF (1.5 equiv) dropwise to the stirred mixture at room temperature.

    • Stir the reaction for 2-4 hours at ambient temperature.[2]

    • Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting materials.

    • Upon completion, quench the reaction with water.

    • Extract the product with diethyl ether or ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting Diels-Alder adduct by flash column chromatography.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of cycloalkyne precursors, based on analogous systems.[1][2][3] Actual results for the seven-membered ring system may vary.

StepKey ReagentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)
1a: Silyl Enol Ether Formation Cycloheptanone, TMSCl, TEA, NaIAcetonitrile0 to RT12-1685-95
1b: α-Silyl Ketone Formation Silyl Enol Ether, sec-BuLiTHF-78270-85
1c: Vinyl Triflate Formation α-Silyl Ketone, KHMDS, Tf₂OTHF-78 to RT2-365-80
2: Cycloheptyne Trapping Vinyl Triflate, TBAF, DieneAcetonitrile/THFRT2-475-90

Diagrams

Logical Workflow for Precursor Synthesis

The following diagram illustrates the synthetic pathway from cycloheptanone to the cycloheptyne precursor and its subsequent trapping.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Step 1a cluster_intermediate2 Step 1b cluster_precursor Step 1c: Final Precursor cluster_generation Step 2: Generation & Trapping cycloheptanone Cycloheptanone enol_ether (Cyclohept-1-en-1-yloxy)trimethylsilane cycloheptanone->enol_ether TMSCl, TEA silyl_ketone 2-(Trimethylsilyl)cycloheptan-1-one enol_ether->silyl_ketone 1. sec-BuLi 2. H₂O precursor 2-(Trimethylsilyl)cyclohept-1-en-1-yl Trifluoromethanesulfonate silyl_ketone->precursor 1. Base (KHMDS) 2. Tf₂O cycloheptyne Cycloheptyne (Reactive Intermediate) precursor->cycloheptyne TBAF adduct Diels-Alder Adduct cycloheptyne->adduct + Diene Trap

Caption: Synthetic pathway for cycloheptyne precursor and its reaction.

Signaling Pathway Analogy: Precursor Activation

This diagram illustrates the activation of the precursor by a fluoride source to generate the reactive intermediate, analogous to a signaling cascade.

Precursor_Activation precursor Vinyl Triflate Precursor (Stable) elimination 1,2-Elimination (Si-C & C-O Bond Cleavage) precursor->elimination triggers fluoride Fluoride Source (e.g., TBAF) fluoride->precursor attacks Si cycloheptyne Cycloheptyne (Reactive Intermediate) elimination->cycloheptyne generates cycloaddition Cycloaddition Reaction cycloheptyne->cycloaddition participates in product Stable Adduct cycloaddition->product forms

Caption: Activation cascade for cycloheptyne generation and reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Cyclohepta-1,5-dien-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the highly reactive and strained molecule, cyclohepta-1,5-dien-3-yne. Due to the inherent instability of this compound, purification presents significant challenges. This resource, based on established principles for handling strained and air-sensitive molecules, aims to address potential issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound so challenging?

A1: The purification of this compound is difficult due to several factors stemming from its molecular structure:

  • High Ring Strain: The seven-membered ring containing a triple bond is highly strained, making the molecule susceptible to decomposition.

  • Reactivity: The strained alkyne is a reactive intermediate that can readily undergo oligomerization, polymerization, or react with trace impurities.

  • Sensitivity: It is likely to be sensitive to air, moisture, light, and heat, necessitating specialized handling techniques.

Q2: What are the common impurities found after the synthesis of this compound?

A2: Common impurities may include:

  • Unreacted starting materials and reagents.

  • Solvent residues.

  • Oligomeric and polymeric decomposition products.

  • Byproducts from side reactions.

Q3: What general precautions should be taken when handling this compound?

A3: Due to its presumed instability, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[1][2] Solvents should be rigorously dried and degassed prior to use.[3][4] It is also advisable to protect the compound from light and to maintain low temperatures throughout the purification process.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no recovery of the desired product after purification. Decomposition of the product during the purification process.• Ensure all solvents are thoroughly degassed and dried. • Work at the lowest possible temperature. • Minimize the time the compound is in solution. • Use purification methods suitable for air-sensitive compounds.[1]
The purified product shows signs of oligomerization/polymerization (e.g., broad NMR signals, baseline hump in chromatograms). The compound is inherently unstable and prone to self-reaction. High concentration or prolonged storage can promote this.• Purify the compound immediately after synthesis. • Work with dilute solutions. • Store the purified product at very low temperatures (e.g., -78 °C or below) and under an inert atmosphere.
Inconsistent results between purification batches. Trace amounts of air, moisture, or other impurities in the solvents or on the glassware.• Standardize glassware drying procedures (e.g., oven-drying at >120 °C overnight). • Use a consistent source of high-purity, degassed solvents. • Ensure the inert atmosphere is of high quality.
Product degradation on silica or alumina chromatography columns. The stationary phase has active sites that can catalyze decomposition.• Deactivate the stationary phase by adding a small percentage of a non-polar solvent or a neutral organic base (e.g., triethylamine) to the eluent. • Consider alternative purification methods such as low-temperature recrystallization or size-exclusion chromatography with an appropriate non-reactive stationary phase.

Experimental Protocols

General Protocol for Low-Temperature Column Chromatography of Air-Sensitive Compounds

This protocol is a general guideline and should be adapted based on the specific properties of this compound.

  • Column Preparation:

    • Oven-dry all glassware, including the chromatography column, and allow it to cool under a stream of inert gas.

    • Pack the column with a suitable stationary phase (e.g., silica gel or alumina) as a slurry in a non-polar, degassed solvent (e.g., hexanes) under an inert atmosphere.

    • Equilibrate the column with the chosen eluent system at a low temperature (e.g., -40 °C to -78 °C) using a jacketed column or by immersing the column in a cooling bath.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the degassed eluent at low temperature.

    • Carefully load the sample onto the top of the column using a cannula or a syringe under a positive pressure of inert gas.

  • Elution and Fraction Collection:

    • Elute the column with the pre-cooled, degassed eluent, maintaining a gentle positive pressure of inert gas.

    • Collect fractions in pre-weighed, oven-dried Schlenk tubes.

  • Solvent Removal and Product Isolation:

    • Analyze the fractions by thin-layer chromatography (TLC) or another suitable analytical technique.

    • Combine the fractions containing the pure product.

    • Remove the solvent under high vacuum at low temperature to isolate the purified this compound.

Data Presentation

Due to the scarcity of published data for this specific molecule, the following table presents hypothetical data to illustrate the potential impact of purification conditions on yield and purity.

Purification Method Temperature (°C) Atmosphere Purity (by NMR, %) Recovery Yield (%)
Standard Silica Gel Chromatography25Air< 10< 5
Deactivated Silica Gel Chromatography0Nitrogen8540
Low-Temperature Deactivated Silica Gel Chromatography-40Argon> 9565
Low-Temperature Recrystallization-78Argon> 9850

Visualizations

Purification_Challenges cluster_molecule This compound cluster_challenges Purification Challenges cluster_consequences Consequences mol High Ring Strain & Reactivity decomp Decomposition mol->decomp leads to oligo Oligomerization mol->oligo leads to sensitivity Air & Moisture Sensitivity mol->sensitivity exhibits low_yield Low Yield decomp->low_yield impure Impure Product oligo->impure sensitivity->decomp sensitivity->oligo

Caption: Logical relationship of challenges in the purification of this compound.

Purification_Workflow start Crude Product chromatography Low-Temp Column Chromatography start->chromatography Option 1 recrystallization Low-Temp Recrystallization start->recrystallization Option 2 inert_atm Inert Atmosphere (Ar/N2) inert_atm->chromatography inert_atm->recrystallization low_temp Low Temperature (-40 to -78 °C) low_temp->chromatography low_temp->recrystallization degassed_solvents Degassed Solvents degassed_solvents->chromatography degassed_solvents->recrystallization analysis Purity Analysis (e.g., NMR) chromatography->analysis recrystallization->analysis analysis->chromatography If impure, re-purify storage Storage at ≤ -78 °C analysis->storage If pure end Pure Product storage->end

Caption: Proposed experimental workflow for the purification of this compound.

References

Technical Support Center: Optimization of Cycloaddition Reactions for Cyclic Dienynes

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in working with cyclic dienynes like cyclohepta-1,5-dien-3-yne?

A1: Cyclic dienynes with medium-sized rings are often highly strained and unstable due to the geometric constraints of the C-C≡C-C bond angle within the ring structure.[1][2][3][4][5][6] The primary challenges include:

  • Instability: The high ring strain makes these molecules prone to rapid decomposition, polymerization, or rearrangement.[1][5]

  • Difficult Synthesis and Isolation: They are typically generated in situ as transient intermediates because they are too reactive to be isolated and stored.[1]

  • Competing Reactions: The high reactivity can lead to a variety of side reactions, such as dimerization, trimerization, or reactions with the solvent.[7]

Q2: What types of cycloaddition reactions are anticipated for a cyclic dienyne?

A2: A cyclic dienyne offers multiple functionalities for cycloaddition reactions. The most common types include:

  • [4+2] Cycloaddition (Diels-Alder Reaction): The conjugated diene system can react with a dienophile.[7][8]

  • [2+2] Cycloaddition: The alkyne or one of the alkene moieties can react with an appropriate partner.[7]

  • [3+2] Dipolar Cycloaddition: The strained alkyne is often an excellent dipolarophile for reactions with 1,3-dipoles like azides or nitrones.[1][8][9] This is a common strategy in "click chemistry."[9]

  • Higher-Order Cycloadditions: Depending on the conformation and electronic properties, cycloadditions such as [6+4] or [8+2] might be possible, as seen with related structures like cycloheptatriene.[10][11][12][13]

Q3: How does ring strain affect the reactivity of the alkyne in cycloadditions?

A3: Ring strain significantly enhances the reactivity of the alkyne. The deviation from the ideal 180° bond angle of a linear alkyne leads to a higher energy ground state and a lower activation barrier for cycloaddition reactions.[1][14] This increased reactivity allows for cycloadditions to occur under milder conditions, sometimes even without the need for a catalyst, as seen in strain-promoted azide-alkyne cycloadditions (SPAAC).[1][15][16]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Cycloadduct
Potential Cause Suggested Solution
Decomposition of the Cyclic Dienyne Generate the dienyne in situ at low temperatures (-78 °C to 0 °C) in the presence of a high concentration of the trapping agent (the other cycloaddition partner).
Sub-optimal Reaction Temperature Screen a range of temperatures. While higher temperatures can increase reaction rates, they can also accelerate decomposition. Start at a low temperature and slowly warm the reaction mixture.
Incorrect Solvent Choice Use inert, anhydrous solvents. Protic or reactive solvents may quench or react with the highly reactive dienyne. Common choices include THF, diethyl ether, or toluene.
Low Reactivity of the Cycloaddition Partner If the reaction partner (e.g., diene, dienophile, or dipole) is not sufficiently reactive, the cyclic dienyne may decompose before the cycloaddition can occur. Consider using a more electron-rich or electron-poor partner to accelerate the reaction.
Catalyst Inefficiency (if applicable) For catalyzed reactions, screen different catalysts and ligands. For example, in metal-catalyzed cycloadditions, the choice of metal and ligand can dramatically affect the outcome.[7]
Problem 2: Formation of Multiple Products or Isomers
Potential Cause Suggested Solution
Lack of Regioselectivity The cycloaddition may proceed through multiple pathways with similar activation energies. Modify the electronic properties of the reactants by adding electron-withdrawing or electron-donating groups to favor one regioisomer. Steric hindrance can also be used to direct the regioselectivity.
Competing Cycloaddition Pathways A cyclic dienyne has multiple reactive sites. To favor one pathway (e.g., [4+2] vs. [3+2]), carefully select the reaction partner. For a Diels-Alder reaction, use a good dienophile. For a dipolar cycloaddition, use a 1,3-dipole.
Polymerization/Oligomerization This is common with highly reactive species. Use a high concentration of the trapping agent relative to the rate of generation of the cyclic dienyne. Adding the precursor to the dienyne slowly to a solution of the trapping agent can help maintain a low concentration of the reactive intermediate.
Rearrangement of the Cyclic Dienyne The strained ring may undergo electrocyclic reactions or other rearrangements. These are often temperature-dependent. Running the reaction at the lowest possible temperature can minimize these side reactions.

Experimental Protocols (Adapted from Related Systems)

Protocol 1: General Procedure for in situ Generation and Trapping of a Strained Cycloalkyne (e.g., Cycloheptyne) in a [3+2] Cycloaddition

This protocol is adapted from methods used for generating strained cycloalkynes like cyclohexyne and cycloheptyne.[1]

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the trapping agent (e.g., benzyl azide, 1.5 equivalents) in anhydrous THF (0.1 M). Cool the solution to -78 °C.

  • Generation of the Cycloalkyne: In a separate flame-dried flask, prepare a solution of the cycloalkyne precursor (e.g., a vinyl triflate or a silyl triflate derivative of cycloheptene).

  • Addition: Slowly add a solution of a strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or potassium tert-butoxide) to the precursor solution at -78 °C to generate the cycloheptyne in situ.

  • Trapping: Transfer the solution of the in situ generated cycloheptyne via cannula to the cooled solution of the trapping agent.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: [4+2] Cycloaddition of a Cycloheptatriene Derivative

This protocol is based on the known reactivity of cycloheptatriene as a diene in Diels-Alder reactions.[17]

  • Preparation: In a sealed tube, dissolve the cycloheptatriene derivative (1.0 equivalent) and a reactive dienophile (e.g., maleic anhydride, 1.1 equivalents) in a high-boiling, inert solvent (e.g., toluene or xylene).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-140 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent in vacuo.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Data Presentation

Table 1: Representative Conditions for Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) with Cyclooctynes

Cyclooctyne DerivativeAzideSolventTemperature (°C)Time (h)Yield (%)Reference
CyclooctyneBenzyl AzideCDCl₃251>95[1]
Difluorinated Cyclooctyne (DIFO)Benzyl AzideCD₃CN25< 0.1>95[14]
Aza-cyclooctynePhenyl AzideCH₃OH250.598[1]

Visualizations

Experimental_Workflow General Workflow for Cycloaddition of a Strained Cyclic Dienyne cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve trapping agent in anhydrous solvent cool Cool to low temperature (-78°C) start->cool trap Slowly add dienyne solution to trapping agent cool->trap precursor Prepare solution of dienyne precursor generate Generate dienyne in situ with base precursor->generate generate->trap react Stir at low temp, then warm to RT trap->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify

Caption: General experimental workflow for trapping a highly reactive cyclic dienyne.

Troubleshooting_Flowchart Troubleshooting Low Yield in Cycloaddition start Low or No Product Yield check_stability Is the dienyne intermediate decomposing? start->check_stability check_conditions Are the reaction conditions optimal? check_stability->check_conditions No solution_stability Generate in situ at lower temp. Use higher concentration of trap. check_stability->solution_stability Yes check_reactivity Is the trapping agent reactive enough? check_conditions->check_reactivity Yes solution_conditions Screen temperatures and inert solvents. check_conditions->solution_conditions No solution_reactivity Use a more electron-rich/poor partner. Consider a catalyst. check_reactivity->solution_reactivity No end Improved Yield check_reactivity->end Yes solution_stability->end solution_conditions->end solution_reactivity->end

References

Technical Support Center: Cyclohepta-1,5-dien-3-yne and Related Strained Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with highly strained and transient cyclic alkynes. This guide provides troubleshooting advice and practical strategies relevant to the study of molecules like cyclohepta-1,5-dien-3-yne. Given its presumed high reactivity and transient nature, this resource focuses on methods for in-situ generation, characterization through trapping, and theoretical approaches to understanding and enhancing stability.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to be highly unstable?

A1: The instability of this compound arises primarily from severe angle strain. A linear alkyne (sp-hybridized) geometry is impossible to achieve within a seven-membered ring, leading to significant bending of the C-C≡C-C bond angle. This strain dramatically increases the molecule's potential energy, making it highly susceptible to rapid decomposition pathways such as dimerization, polymerization, or reaction with any available trapping agents. Computational studies on related carbocyclic 1,3-dien-5-ynes show that seven- and eight-membered rings are highly strained, which prevents them from readily undergoing cyclization reactions that might otherwise be favorable in larger rings.[1]

Q2: I am unable to isolate my target cycloalkyne. Is this a failure of my synthesis?

A2: Not necessarily. Highly strained intermediates like this compound are often too reactive to be isolated under standard laboratory conditions. Their existence is typically transient. Success is usually defined by detecting the products of trapping experiments, where a reactive but stable molecule is added to the reaction mixture to intercept the cycloalkyne as it forms.

Q3: How can I confirm the formation of a transient cycloalkyne if I cannot isolate it?

A3: The most common method is through an in-situ trapping experiment. This involves generating the cycloalkyne in the presence of a specific trapping agent. For instance, strained alkynes readily undergo [4+2] cycloaddition (Diels-Alder) reactions with dienes like furan or cyclopentadiene. The isolation and characterization of the resulting bicyclic adduct provide strong evidence for the transient formation of the cycloalkyne.[2]

Q4: What are the primary decomposition pathways for a strained cycloalkyne?

A4: In the absence of a suitable trapping agent, the most common decomposition pathway is [2+2+2] or [2+2] cyclotrimerization or dimerization.[2] For example, reactions involving cyclohexyne, a related strained alkyne, often yield trimers and tetramers as the major products when generated at a high concentration.[2] To minimize these side reactions, the slow generation of the strained intermediate is a critical prerequisite.[2]

Q5: What are the leading strategies to enhance the stability of a strained cycloalkyne?

A5: While isolation may be infeasible, the transient lifetime of a strained alkyne can be enhanced through several strategies:

  • Coordination to Transition Metals: Strained alkynes can be stabilized as ligands in transition-metal complexes.[2] This approach has been successful for arynes and other reactive intermediates, offering a viable path to containing and studying their structure and reactivity.

  • Cryogenic Conditions: Performing the generation and subsequent reactions at very low temperatures can significantly slow down decomposition pathways, allowing for spectroscopic observation or more efficient trapping.

  • Slow Generation: Modulating the generation rate of the cycloalkyne is crucial. Using precursors that decompose slowly under mild conditions (e.g., fluoride-induced decomposition of ortho-(trimethylsilyl)vinyl triflates) ensures a low steady-state concentration, favoring intermolecular reactions with a trapping agent over self-reaction.[2]

Comparative Data on Strained Cyclic Intermediates

Direct experimental data for this compound is scarce. The table below presents computational data for related cyclic dienynes to illustrate the impact of ring size on stability. Lower (less positive) energy values indicate greater stability.

Cyclic Dienyne Ring SizeRelative Energy of Intermediates and ProductsImplication for Stability & Reactivity
7-membered High energy due to significant ring strain.Cyclization is not favored; the molecule is highly strained and reactive.[1]
8-membered High energy due to significant ring strain.Similar to the 7-membered ring, cyclization is not favored.[1]
9-membered Intermediates and products are energetically below the parent system.Reduced ring strain makes cyclization more favorable.[1]
10-membered Intermediates and products are energetically below the parent system.Favorable energetics suggest a lower cyclization temperature.[1]
11-membered Intermediates and products are energetically below the parent system.Favorable energetics suggest a lower cyclization temperature.[1]
12- to 14-membered Higher energy barriers compared to 9-11 membered rings.While less strained than 7- or 8-membered rings, they possess higher barriers to cyclization than medium-sized rings.[1]

Experimental Protocols

Protocol 1: In-Situ Generation and Trapping of a Strained Cycloalkyne

This protocol outlines a general method for generating a strained cycloalkyne from a vinyl triflate precursor and trapping it with a diene.

Objective: To generate this compound in-situ and confirm its formation by trapping with furan.

Materials:

  • Precursor: A suitable vinyl triflate, such as a trimethylsilyl-substituted vinyl triflate of a cycloheptadiene derivative.

  • Fluoride Source: Cesium Fluoride (CsF) or Potassium Fluoride (KF).

  • Crown Ether: 18-crown-6 (if using KF).

  • Trapping Agent: Furan (freshly distilled).

  • Solvent: Anhydrous acetonitrile or THF.

  • Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon).

Methodology:

  • Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add the vinyl triflate precursor (1.0 eq), the trapping agent furan (10-20 eq, in large excess to maximize trapping efficiency), and the fluoride source (1.5 eq). If using KF, add a catalytic amount of 18-crown-6 to enhance solubility.[2]

  • Solvent Addition: Add anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture vigorously at a controlled temperature. The optimal temperature depends on the precursor's reactivity. For fluoride-induced eliminations, this may range from room temperature to a moderate heat (e.g., 55-60 °C).[2] The goal is to achieve slow generation of the cycloalkyne.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by observing the consumption of the precursor and the appearance of a new product spot corresponding to the Diels-Alder adduct.

  • Workup: Upon completion, quench the reaction with water and extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product via column chromatography to isolate the cycloalkyne-furan adduct. Characterize the adduct using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure, which serves as indirect evidence of the this compound intermediate.

Visual Guides

Logical Workflow for Studying Strained Alkynes

The following diagram outlines the decision-making process and experimental workflow for investigating a highly reactive, transient cycloalkyne like this compound.

G start Hypothesize Transient Intermediate Formation precursor Synthesize Suitable Precursor (e.g., Vinyl Triflate) start->precursor generate In-Situ Generation (Slow & Controlled) precursor->generate no_trap No Trapping Agent generate->no_trap Path A trap Add Trapping Agent (e.g., Furan) generate->trap Path B decomp Decomposition (Dimerization/ Polymerization) no_trap->decomp adduct Formation of Trapped Adduct trap->adduct analyze_decomp Analyze Complex Mixture decomp->analyze_decomp analyze_adduct Isolate & Characterize Adduct (NMR, MS) adduct->analyze_adduct conclusion Evidence for Intermediate Formation analyze_adduct->conclusion

Caption: Workflow for generating and confirming a transient cycloalkyne.

References

Technical Support Center: Overcoming Solubility Issues of Cycloheptyne Reagents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of cycloheptyne and other strained alkyne reagents used in bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: Why are my cycloheptyne-based reagents poorly soluble in aqueous media?

Cycloheptyne reagents, and strained alkynes in general, are characterized by hydrocarbon backbones, making them intrinsically nonpolar and hydrophobic.[1] Their limited ability to form hydrogen bonds with water leads to poor solubility in aqueous buffers, a common challenge in biological applications.[2][3]

Q2: What are the primary strategies to overcome these solubility issues?

There are three main approaches to enhance the aqueous solubility of cycloheptyne reagents:

  • Use of Organic Co-solvents: Miscible organic solvents like DMSO, DMF, or ethanol can be added to the aqueous medium to help dissolve the hydrophobic reagent.[4][5]

  • Employing Solubilizing Agents: Host-guest chemistry using cyclodextrins can encapsulate the hydrophobic alkyne, presenting a hydrophilic exterior to the aqueous solution.[6][7]

  • Chemical Modification: Synthesizing cycloheptyne derivatives with hydrophilic functional groups (e.g., PEGs, ammonium salts) can intrinsically improve water solubility.[2][3][8]

Q3: How do organic co-solvents affect Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions?

The presence of a moderate amount of an organic co-solvent can be beneficial, often leading to an enhancement in the SPAAC reaction rate.[4] However, the choice and concentration of the co-solvent should be carefully considered, as high concentrations can denature proteins or interfere with cellular assays.[5]

Q4: Are there any completely "green" or biocompatible methods to improve solubility?

Yes. The use of β-cyclodextrin (β-CD) is considered an environmentally friendly and biocompatible method to enhance the solubility of hydrophobic molecules in water.[6][7] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity where the alkyne can be sequestered, improving its apparent aqueous solubility.[6][7][9]

Troubleshooting Guide

Q5: My cycloheptyne reagent precipitated immediately upon addition to my aqueous buffer. What should I do?

Precipitation indicates that the reagent's solubility limit has been exceeded. Follow this workflow to diagnose and solve the issue.

G cluster_0 Troubleshooting Precipitation start Precipitation Observed vortex Vortex/Mix Vigorously Did it redissolve? start->vortex success Proceed with Experiment vortex->success Yes prep_stock Prepare a concentrated stock in a water-miscible organic solvent (e.g., DMSO). vortex->prep_stock No add_dropwise Add stock solution dropwise to aqueous buffer while vortexing. prep_stock->add_dropwise check_precip Does it still precipitate? add_dropwise->check_precip check_precip->success No reduce_conc Reduce final concentration of alkyne reagent. check_precip->reduce_conc Yes consider_alt Consider alternative methods: - Use cyclodextrins - Switch to a water-soluble derivative reduce_conc->consider_alt G cluster_0 Cyclodextrin-Mediated Solubilization reagent Hydrophobic Cycloheptyne Reagent p1 reagent->p1 cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->p1 complex Hydrophilic Exterior Encapsulated Reagent water Aqueous Medium (Water) p1->complex  Encapsulation p2

References

refining catalyst selection for cyclohepta-1,5-dien-3-yne synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Strained Cycloalkynes

This guide provides technical support for researchers working on the synthesis of strained cyclic alkynes, with a focus on cycloheptyne derivatives like cyclohepta-1,5-dien-3-yne. Due to their high reactivity, these compounds are typically generated and used in situ. This document outlines catalyst selection strategies, troubleshooting for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to synthesize and isolate?

A1: this compound is a strained cycloalkyne. The ideal geometry for a carbon-carbon triple bond is linear (180°), but incorporating it into a seven-membered ring forces significant bond angle deviation. This creates high ring strain, making the molecule highly reactive and unstable.[1] Consequently, it acts as a transient intermediate that is difficult to isolate and is typically generated in situ for immediate reaction with a trapping agent.[2]

Q2: What are the common strategies for generating strained cycloalkynes?

A2: A prevalent and effective method is the fluoride-induced 1,2-elimination from a 2-(trimethylsilyl)vinyl triflate precursor. This method allows for the generation of the strained alkyne under mild conditions, which is crucial for preventing degradation and unwanted side reactions. The slow generation of these intermediates is often a prerequisite for their successful use in catalytic reactions.[2]

Q3: What factors should be considered when selecting a catalyst system?

A3: Catalyst selection is critical and depends on the chosen synthetic route. For cycloaddition reactions involving cycloheptatriene precursors, transition metal complexes are essential.[3] Key considerations include:

  • Target Reaction: Different metals favor different cycloaddition pathways (e.g., [6π + 2π] vs. other modes).

  • Precursor/Substrate: The functional groups on your starting materials can influence catalyst compatibility. For instance, titanium and cobalt-based systems have been used effectively in cycloadditions with 1,3,5-cycloheptatrienes.[3][4]

  • Ligand Environment: The ligands attached to the metal center (e.g., phosphines like dppe) significantly impact the catalyst's activity, selectivity, and stability.

  • Additives/Co-catalysts: Some systems require co-catalysts or reducing agents (e.g., Zn/ZnI₂) to facilitate the catalytic cycle.[3]

Q4: What are suitable trapping agents for reactive cycloalkynes?

A4: Once generated, strained cycloalkynes are potent electrophiles and dienophiles. They readily undergo pericyclic reactions.[2] Common trapping agents include:

  • Dienes: Furan, cyclopentadiene, and other dienes for [4+2] cycloaddition (Diels-Alder) reactions.

  • Azides: For strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click" chemistry.[5][6]

  • Nucleophiles: Various nucleophiles can add across the strained triple bond.

Troubleshooting Guide

This guide addresses common problems encountered during the generation and trapping of strained cycloalkynes.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Trapped Product 1. Inefficient Alkyne Generation: The precursor is not efficiently converting to the strained alkyne.- Verify the quality and reactivity of your fluoride source (e.g., CsF, TBAF). Ensure it is anhydrous if required.- Modify the precursor; the leaving group and silyl group can be tuned for optimal reactivity.[2]
2. Catalyst Inactivity/Decomposition: The catalyst for the trapping reaction (if applicable) is not active or is degrading under the reaction conditions.- Screen different transition metal catalysts (e.g., Rh, Pd, Co, Ti-based systems).[3][4][7]- Adjust the ligand environment of the catalyst.- Ensure all reagents and solvents are pure and dry, as trace impurities can poison catalysts.
3. Mismatched Reaction Rates: The alkyne is decomposing or polymerizing faster than it is being trapped.- Use a highly reactive trapping agent in high concentration.- Modulate the rate of alkyne generation by changing the solubility of the fluoride source or by slow addition of the fluoride reagent.[2]
Formation of Multiple Products / Low Selectivity 1. Competing Reaction Pathways: The strained alkyne is undergoing multiple reaction pathways (e.g., dimerization, polymerization, or reacting with other components).- Optimize the concentration of the trapping agent relative to the precursor.- Lower the reaction temperature to favor the desired pathway.- Choose a catalyst system known for high selectivity in similar reactions.[3]
2. Isomerization of Product: The initial adduct may be unstable and isomerize under the reaction conditions.- Analyze the reaction at earlier time points to identify the kinetic product.- Modify workup conditions to be milder (lower temperature, neutral pH).
Precursor Decomposition 1. Harsh Reaction Conditions: The precursor (e.g., vinyl triflate) is sensitive to the reaction conditions.- Use milder reaction conditions (e.g., lower temperature, non-nucleophilic base if applicable).- Screen alternative, more stable precursors if possible.
2. Fluoride Source Reactivity: The fluoride source is too reactive and is causing side reactions with the precursor.- Use a less soluble or milder fluoride source to control the reaction rate (e.g., switch from TBAF to CsF).[2]

Data Presentation: Catalyst Systems for Cycloheptatriene Reactions

While specific data for this compound is not available, the following table summarizes catalyst systems used in related cycloaddition reactions involving 1,3,5-cycloheptatriene (CHT), which can serve as a starting point for catalyst screening.

Catalyst SystemSubstratesReaction TypeProduct TypeYieldReference
Co(acac)₂/dppe/Zn/ZnI₂ 1-substituted CHTs + terminal alkynesCycloadditionBicyclo[4.2.1]nona-2,4,7-trienes72–86%[3]
Ti(acac)₂Cl₂-Et₂AlCl 1-substituted CHTs + Si-containing alkynes[6π + 2π] CycloadditionBicyclo[4.2.1]nona-2,4,7-trienesHigh[3]
Rhodium Trifluoroacetate Aromatic hydrocarbons + diazo compoundsBuchner Ring ExpansionCyclohepta-1,3,5-trienes-[7]
Rh/C Aromatic hydrocarbons + diazo compoundsBuchner Ring ExpansionCyclohepta-1,3,5-trienesGood[7]

Experimental Protocols

Representative Protocol: Generation and In-Situ Trapping of a Strained Cycloalkyne

This protocol describes a general method for generating a strained cycloalkyne from a 2-(trimethylsilyl)vinyl triflate precursor and trapping it with a diene. Note: This is a generalized procedure and must be adapted for the specific substrate and safety considerations.

1. Materials and Setup:

  • 2-(trimethylsilyl)cycloheptenyl triflate precursor

  • Trapping agent (e.g., Furan, 5-10 equivalents)

  • Fluoride source (e.g., Cesium Fluoride, CsF, 3-5 equivalents, flame-dried)

  • Anhydrous solvent (e.g., Acetonitrile or THF)

  • Schlenk flask or similar glassware for inert atmosphere reactions

  • Standard magnetic stirrer and heating mantle/oil bath

2. Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add the flame-dried Cesium Fluoride and the trapping agent to the Schlenk flask.

  • Add the anhydrous solvent via syringe and stir the resulting suspension.

  • In a separate flask, dissolve the 2-(trimethylsilyl)cycloheptenyl triflate precursor in the anhydrous solvent.

  • Using a syringe pump for slow addition, add the solution of the precursor to the stirred suspension of CsF and the trapping agent over a period of 4-8 hours at room temperature or slightly elevated temperature (e.g., 40-60 °C). The slow addition is crucial to keep the concentration of the reactive cycloalkyne low, minimizing polymerization.[2]

  • After the addition is complete, allow the reaction to stir for an additional 12-24 hours at the same temperature.

  • Monitor the reaction progress by TLC or GC-MS by quenching small aliquots.

  • Upon completion, cool the reaction to room temperature. Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Visualizations

G cluster_0 Catalyst Selection Workflow start Define Synthetic Goal: Generate and Trap Cycloheptyne precursor Select Precursor (e.g., Silyl-Vinyl Triflate) start->precursor generation Choose Generation Method (e.g., Fluoride-Induced Elimination) precursor->generation trap Select Trapping Agent (Diene, Azide, etc.) generation->trap catalysis_q Is the Trapping Reaction Catalyzed? trap->catalysis_q catalyst_screen Screen Transition Metal Catalysts (Rh, Pd, Co, Ti) and Ligands catalysis_q->catalyst_screen Yes no_catalyst Proceed with Uncatalyzed Trapping Reaction catalysis_q->no_catalyst No optimization Optimize Reaction Conditions (Temp, Concentration, Addition Rate) catalyst_screen->optimization no_catalyst->optimization product Desired Trapped Product optimization->product

Caption: Workflow for catalyst and reagent selection in strained cycloheptyne synthesis.

G cluster_1 General Reaction Pathway Precursor Silyl-Vinyl Triflate Precursor Intermediate [ Strained Cycloheptyne ] (Transient Intermediate) Precursor->Intermediate Elimination Fluoride Fluoride Source (e.g., CsF) Product Stable Cycloadduct Intermediate->Product In-situ Trapping [4+2] Cycloaddition SideProduct Side Products (e.g., Polymer) Intermediate->SideProduct Decomposition Trap Trapping Agent (e.g., Diene)

Caption: In-situ generation and trapping of a strained cycloheptyne intermediate.

References

addressing steric hindrance effects in cyclohepta-1,5-dien-3-yne reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with the highly reactive intermediate, cyclohepta-1,5-dien-3-yne. It focuses on addressing the challenges posed by steric hindrance in its cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to work with?

This compound is a highly strained and unstable cyclic alkyne. Due to its high degree of ring strain, it cannot be isolated and must be generated in situ for subsequent reactions. Its transient nature requires careful control of reaction conditions to ensure efficient trapping by a desired reagent.

Q2: What are the common methods for generating this compound?

Common methods for the in situ generation of this compound typically involve the elimination of a suitable precursor. One established method is the base-induced elimination of a vinyl halide. The choice of precursor and reaction conditions is critical for controlling the rate of generation and minimizing side reactions.

Q3: How does steric hindrance affect the reactions of this compound?

Steric hindrance plays a crucial role in the trapping reactions of this compound, particularly in [4+2] cycloadditions (Diels-Alder reactions). Bulky substituents on either the diene or the dienophile (in this case, the cyclohexyne) can significantly decrease reaction rates or favor the formation of alternative products. The approach of the trapping agent to the reactive triple bond can be sterically shielded, leading to lower yields or complete inhibition of the desired reaction.

Troubleshooting Guide

Problem 1: Low or no yield of the desired cycloaddition product.

Possible Cause Suggested Solution
Steric hindrance from a bulky trapping agent: The trapping agent is too large to approach the cyclohexyne triple bond efficiently.1. Switch to a smaller, less sterically demanding trapping agent if possible. 2. Increase the reaction temperature to provide more energy to overcome the steric barrier. 3. Use a higher concentration of the trapping agent to increase the probability of a successful reaction.
Inefficient generation of this compound: The precursor is not being converted to the reactive intermediate effectively.1. Optimize the reaction conditions for the generation step (e.g., change the base, solvent, or temperature). 2. Ensure the precursor is pure and free of inhibitors.
Decomposition of this compound: The reactive intermediate is decomposing or polymerizing before it can be trapped.1. Slowly add the precursor to a solution of the trapping agent to ensure the cyclohexyne is trapped as it is formed. 2. Lower the reaction temperature to decrease the rate of decomposition.

Problem 2: Formation of unexpected side products.

Possible Cause Suggested Solution
Dimerization of this compound: In the absence of an efficient trapping agent, the highly reactive cyclohexyne can dimerize.1. Increase the concentration of the trapping agent. 2. Ensure the rate of generation of the cyclohexyne does not exceed the rate of trapping.
Reaction with the solvent or other species: The cyclohexyne is reacting with other components in the reaction mixture.1. Choose an inert solvent that is unlikely to react with the cyclohexyne. 2. Purify all reagents and remove any potential sources of side reactions.

Data on Steric Effects

The following table summarizes hypothetical data illustrating the effect of substituent size on the yield of a Diels-Alder reaction between in situ generated this compound and various substituted furans.

Substituent on Furan Relative Size Observed Yield (%) Reaction Time (h)
HSmall852
CH₃Medium626
C(CH₃)₃Large1524
Si(CH₃)₃Very Large< 548

Experimental Protocols

Protocol: In Situ Generation and Trapping of this compound

This protocol describes a general procedure for the generation of this compound from a vinyl halide precursor and its subsequent trapping with a diene.

Materials:

  • Cyclohepta-1,5-dien-3-yl triflate (precursor)

  • Potassium tert-butoxide (base)

  • Tetrahydrofuran (THF), anhydrous

  • 1,3-Diphenylisobenzofuran (trapping agent)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add the trapping agent (1.2 equivalents) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the cyclohepta-1,5-dien-3-yl triflate (1 equivalent) and potassium tert-butoxide (1.1 equivalents) in anhydrous THF.

  • Slowly add the solution of the precursor and base to the stirred solution of the trapping agent over a period of 2-4 hours using the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow precursor Precursor & Base in THF reaction_mixture Reaction Mixture (Slow Addition) precursor->reaction_mixture Add Slowly trapping_agent Trapping Agent in THF @ 0°C trapping_agent->reaction_mixture in_situ In Situ Generation of This compound reaction_mixture->in_situ trapping Cycloaddition (Trapping) in_situ->trapping workup Quenching & Workup trapping->workup purification Purification workup->purification product Final Product purification->product

Caption: Experimental workflow for the in situ generation and trapping of this compound.

steric_hindrance cluster_unhindered Unhindered Reaction cluster_hindered Sterically Hindered Reaction cyclohexyne_A Cyclohexyne product_A High Yield Product cyclohexyne_A->product_A Easy Approach diene_A Small Diene diene_A->product_A cyclohexyne_B Cyclohexyne product_B Low Yield Product cyclohexyne_B->product_B Hindered Approach diene_B Bulky Diene diene_B->product_B

Validation & Comparative

cyclohepta-1,5-dien-3-yne vs cyclooctyne reactivity in SPAAC

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of Cyclohepta-1,5-dien-3-yne and Cyclooctyne in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, materials science, and drug development for its ability to form stable triazole linkages without the need for cytotoxic copper catalysts. The reactivity of SPAAC is primarily governed by the ring strain of the cycloalkyne. This guide provides a comparative analysis of the theoretical and practical aspects of using a seven-membered cycloheptyne, specifically this compound, versus the well-established eight-membered cyclooctynes in SPAAC reactions.

Theoretical Reactivity Based on Ring Strain

The reactivity of cycloalkynes in SPAAC is inversely correlated with the activation energy of the cycloaddition, which is largely influenced by the degree of ring strain. Smaller ring systems deviate more significantly from the ideal linear geometry of an alkyne (180°), leading to higher ring strain and, consequently, a lower activation barrier for the reaction.

Computational studies have quantified the ring strain for various cycloalkynes. These theoretical values provide a basis for predicting the relative reactivity of cycloheptyne and cyclooctyne.

CycloalkyneCalculated Ring Strain (kcal/mol)Predicted SPAAC Reactivity
Cycloheptyne25.4[1][2][3]Very High
Cyclooctyne~18[1]High

The significantly higher calculated ring strain of cycloheptyne (25.4 kcal/mol) compared to cyclooctyne (~18 kcal/mol) suggests that this compound would, in theory, exhibit substantially higher reactivity in SPAAC reactions.[1][2][3] This increased reactivity stems from the greater release of strain energy upon forming the less-strained triazole product. However, this high reactivity comes at the cost of stability, making unsubstituted cycloheptynes challenging to isolate and utilize in standard laboratory settings. They are often transient intermediates.[4]

A Practical Cycloheptyne Derivative: TMTHSI

To harness the high reactivity of a seven-membered ring while improving stability, derivatives have been developed. One such example is tetramethylthiocycloheptyne sulfoximine (TMTHSI), which has been shown to be a promising strained alkyne for SPAAC.[5] This demonstrates that the cycloheptyne core can be a viable platform for developing highly reactive bioorthogonal reagents. While specific kinetic data for TMTHSI was not found in the provided search results, its description as a promising reagent suggests a favorable balance of reactivity and stability for practical applications.[5]

Reactivity Comparison with Cyclooctyne Derivatives

The field of SPAAC is dominated by a variety of cyclooctyne derivatives, each with distinct reactivity profiles, stability, and steric properties. The table below summarizes the second-order rate constants for the reaction of several common cyclooctynes with benzyl azide, providing a benchmark for comparison.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl AzideReference
BicyclononyneBCN0.012 - 0.024[6][7]
Aza-dibenzocyclooctyneADIBO / DBCO~0.90[6][7]
DibenzocyclooctynolDIBOFast reaction rates, specific value not provided[8][9][10]
Fluorinated Cyclooctynes (e.g., DIFO)-Generally higher than non-fluorinated analogs[1][3]

As the table indicates, substitutions on the cyclooctyne ring can dramatically influence the reaction kinetics. For instance, the fusion of two benzene rings in ADIBO results in a significant rate enhancement compared to the simpler BCN. Fluorination is another common strategy to increase reactivity.

Experimental Protocols for Determining SPAAC Kinetics

The reaction rates of SPAAC are typically determined by monitoring the concentration of reactants or products over time using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A common method for determining SPAAC kinetics involves monitoring the reaction progress using quantitative ¹H NMR.[11]

Protocol:

  • A solution of the cycloalkyne of a known concentration is prepared in a deuterated solvent (e.g., DMSO-d₆).

  • An internal standard with a known concentration (e.g., dimethyl sulfone) is added to the solution.

  • The azide (e.g., benzyl azide) is added in excess (typically 2-12 equivalents).

  • ¹H NMR spectra are recorded at regular time intervals at a constant temperature (e.g., 25 °C).

  • The disappearance of a characteristic proton signal from the cycloalkyne or the appearance of a new proton signal from the triazole product is integrated and compared to the integral of the internal standard to determine the concentration at each time point.

  • The data is then used to calculate the second-order rate constant.

UV-Vis Spectroscopy

For cycloalkynes that possess a distinct UV-Vis absorbance, the reaction kinetics can be monitored by following the decay of this absorbance.

Protocol:

  • A solution of the cycloalkyne (e.g., down to 1 x 10⁻⁴ M) is prepared in a suitable solvent (e.g., MeOH).

  • A large excess of the azide (10-100 fold) is added to ensure pseudo-first-order kinetics.

  • The absorbance at the λmax of the cycloalkyne is measured over time using a UV-Vis spectrophotometer.

  • The rate constant is determined from the exponential decay of the absorbance.

Logical Relationship: Strain and Reactivity in SPAAC

The relationship between ring strain, the transition state energy, and the reaction rate in SPAAC can be visualized as follows.

SPAAC_Reactivity Relationship between Ring Strain and SPAAC Reactivity cluster_transition_state Transition State cluster_product Product cluster_factors Influencing Factors Cycloalkyne Cycloalkyne TS [3+2] Cycloaddition Transition State Cycloalkyne->TS Azide Azide Azide->TS Triazole Triazole TS->Triazole Ring_Strain Ring Strain Activation_Energy Activation Energy (ΔG‡) Ring_Strain->Activation_Energy inversely proportional Rate_Constant Rate Constant (k) Ring_Strain->Rate_Constant directly proportional Activation_Energy->Rate_Constant inversely proportional

Caption: The logical flow from ring strain to SPAAC reaction rate.

Experimental Workflow: Kinetic Analysis by NMR

The general workflow for determining SPAAC reaction kinetics using NMR spectroscopy is outlined below.

NMR_Workflow Workflow for SPAAC Kinetic Analysis by NMR Prep Prepare Cycloalkyne and Internal Standard in Deuterated Solvent Add_Azide Add Excess Azide to Initiate Reaction Prep->Add_Azide Acquire_Spectra Acquire 1H NMR Spectra at Timed Intervals Add_Azide->Acquire_Spectra Integrate Integrate Reactant/Product and Standard Peaks Acquire_Spectra->Integrate Calculate_Conc Calculate Concentration vs. Time Integrate->Calculate_Conc Determine_Rate Determine Second-Order Rate Constant Calculate_Conc->Determine_Rate

Caption: A typical experimental workflow for SPAAC kinetic studies.

Conclusion

While direct experimental data for the SPAAC reactivity of this compound is lacking due to its inherent instability, theoretical calculations strongly suggest it would be significantly more reactive than cyclooctyne. The higher ring strain of the seven-membered ring is the primary driver for this predicted reactivity. The development of stabilized cycloheptyne derivatives like TMTHSI indicates that this highly strained core is a viable and promising platform for creating next-generation SPAAC reagents. For researchers and drug development professionals, the choice of a cycloalkyne for SPAAC will involve a trade-off between reactivity and stability. While cyclooctyne derivatives offer a wide range of well-characterized and stable options, the exploration of cycloheptyne-based reagents may lead to even faster and more efficient bioorthogonal transformations.

References

Strained Cycloalkynes for Bioconjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chemical tools for bioconjugation is paramount to the success of their experimental designs. Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful and widely adopted bioorthogonal reaction, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[][2] At the heart of this reaction are strained cycloalkynes, whose inherent ring strain dictates their reactivity, stability, and suitability for various applications.

This guide provides a comparative analysis of commonly used strained cycloalkynes for bioconjugation, with a focus on their reaction kinetics and stability. Experimental data is presented to aid in the selection of the optimal cycloalkyne for specific research needs, from cell surface labeling to the development of antibody-drug conjugates.

Comparative Analysis of Strained Cycloalkynes

The reactivity of strained cycloalkynes in SPAAC reactions is a critical parameter for their utility in bioconjugation. This reactivity is typically quantified by the second-order rate constant (k) of their reaction with an azide, most commonly benzyl azide. A higher rate constant allows for efficient labeling at lower concentrations and shorter reaction times, which is particularly advantageous for in vivo applications.[2]

Several classes of strained cycloalkynes have been developed, each with unique structural features that influence their reactivity and stability. Among the most widely used are dibenzocyclooctynes (DIBO), bicyclo[6.1.0]nonynes (BCN), and sulfonylated dibenzocyclooctynes (S-DIBO).

Dibenzocyclooctynes (DIBO) and their derivatives, such as aza-dibenzocyclooctyne (DIBAC), exhibit high reactivity due to the significant ring strain imposed by the fused benzene rings.[3] This high reactivity makes them suitable for rapid labeling applications.

Bicyclo[6.1.0]nonyne (BCN) offers a good balance of reactivity and stability. While generally less reactive than DIBO derivatives, BCN is often more stable in aqueous environments and less prone to side reactions with thiols, a crucial consideration for bioconjugation in the presence of proteins containing cysteine residues.[4]

Sulfonylated DIBO (S-DIBO) represents a class of cycloalkynes with enhanced water solubility and favorable pharmacokinetic properties, making them particularly well-suited for in vivo applications.

Data Presentation: Reaction Kinetics

The following table summarizes the second-order rate constants for the reaction of various strained cycloalkynes with benzyl azide, providing a quantitative basis for comparison.

CycloalkyneSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)SolventReference
DIBO0.17THF:Water (9:1)[4]
BCN0.14THF:Water (9:1)[4]
DIBAC0.31THF:Water (9:1)[4]
MeO-DIBO0.06 (with 4-chloro-3-phenylsydnone)CD₃OD[5]
MeO-DIBAC0.30 (with 4-chloro-3-phenylsydnone)CD₃OD[5]

Note: Reaction rates are sensitive to the specific azide, solvent, and temperature. The data presented here is for comparative purposes.

Experimental Protocols

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for labeling an azide-modified protein with a strained cycloalkyne-functionalized reporter molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained cycloalkyne-reporter conjugate (e.g., DIBO-fluorophore) dissolved in a compatible solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a solution of the azide-modified protein in the reaction buffer to a final concentration of 1-10 µM.

  • Add the strained cycloalkyne-reporter conjugate to the protein solution. A 5- to 20-fold molar excess of the cycloalkyne is typically used. The final concentration of the organic solvent (e.g., DMSO) should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 18 hours, depending on the reactivity of the cycloalkyne and the desired degree of labeling.[6]

  • Monitor the progress of the reaction using an appropriate analytical technique, such as SDS-PAGE with in-gel fluorescence imaging or mass spectrometry.

  • Purify the labeled protein from unreacted reagents using a suitable method, such as size-exclusion chromatography or dialysis.

Protocol for Cell Surface Glycan Labeling using Metabolic Engineering and SPAAC

This protocol describes the labeling of cell surface glycans by first metabolically incorporating an azide-modified sugar and then reacting it with a strained cycloalkyne probe.[7][8][9]

Materials:

  • Cell line of interest

  • Cell culture medium

  • Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

  • Strained cycloalkyne-fluorophore conjugate (e.g., BCN-fluorophore)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Metabolic Labeling: a. Culture the cells in their appropriate medium. b. Add the azide-modified sugar precursor (e.g., Ac₄ManNAz) to the culture medium at a final concentration of 25-50 µM. c. Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.

  • SPAAC Reaction: a. Gently wash the cells with PBS to remove unincorporated azido sugars. b. Prepare a solution of the strained cycloalkyne-fluorophore conjugate in cell culture medium or PBS at a concentration of 10-100 µM. c. Add the cycloalkyne solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing and Imaging: a. Wash the cells three times with PBS to remove unreacted cycloalkyne probe. b. The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

Mandatory Visualization

Experimental Workflow for Cell Surface Labeling

The following diagram illustrates the workflow for labeling cell surface glycans using metabolic engineering followed by a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

G cluster_0 Metabolic Glycoengineering cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_2 Analysis A 1. Add Azido-Sugar Precursor (e.g., Ac4ManNAz) to Cell Culture B 2. Cellular Uptake and Metabolism A->B C 3. Incorporation of Azido-Sugar into Cell Surface Glycans B->C D 4. Wash to Remove Unincorporated Precursor C->D Labeled Cells E 5. Add Strained Cycloalkyne-Probe (e.g., BCN-Fluorophore) D->E F 6. Bioorthogonal 'Click' Reaction on Cell Surface E->F G 7. Wash to Remove Unreacted Probe F->G Fluorescently Labeled Cells H 8. Visualize Labeled Glycans (Fluorescence Microscopy/Flow Cytometry) G->H

Workflow for cell surface glycan labeling via SPAAC.
Logical Relationship of Cycloalkyne Properties

The following diagram illustrates the key relationships between the structural features of strained cycloalkynes and their performance in bioconjugation applications.

G A Cycloalkyne Structure (e.g., Ring Size, Fused Rings) B Ring Strain A->B determines C Reactivity (k) B->C increases D Stability (Aqueous, Thiol Reactivity) B->D decreases E Bioconjugation Performance (Labeling Efficiency, Specificity) C->E improves D->E improves

Key properties of strained cycloalkynes for bioconjugation.

References

Computational Perspectives on the Reactivity of Cyclohepta-1,5-dien-3-yne: A Comparative Guide Based on Analogous Systems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the potential reaction pathways of cyclohepta-1,5-dien-3-yne is presented through a comparative study of computationally validated reactions of analogous cyclic dienyne and cycloheptatriene systems. This guide provides researchers, scientists, and drug development professionals with insights into the expected reactivity of this novel scaffold, supported by quantitative data from theoretical studies.

While direct computational or experimental studies on the reaction pathways of this compound are not yet available in the peer-reviewed literature, its structural motifs—a cyclic dienyne and a seven-membered ring with conjugated π-systems—suggest a rich and complex reactivity profile. By examining analogous systems that have been the subject of thorough computational investigation, we can infer and benchmark the likely chemical behavior of this compound. This guide focuses on two key areas of reactivity: the Bergman cyclization, characteristic of enediyne systems, and the pericyclic reactions typical of cycloheptatrienes.

Analogous System 1: Cyclic Enediynes and the Bergman Cyclization

The enediyne moiety within a cyclic framework is a critical structural feature of numerous potent antitumor antibiotics. The biological activity of these molecules is often attributed to their ability to undergo a Bergman cyclization, a thermal reaction that converts an enediyne into a highly reactive p-benzyne biradical. This biradical can then abstract hydrogen atoms from the DNA backbone, leading to strand cleavage. Computational studies have been instrumental in elucidating the mechanism and energetics of this transformation, particularly the influence of ring strain and substituents on the activation barrier.

The Bergman cyclization is a thermally induced intramolecular reaction where the two acetylenic carbons of an enediyne form a bond, resulting in a 1,4-didehydrobenzene biradical. The transition state for this reaction is thought to resemble the biradical product.

Table 1: Calculated Activation and Reaction Energies for the Bergman Cyclization of Model Enediyne Systems

Enediyne SystemComputational MethodActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Reference
(Z)-hex-3-ene-1,5-diyneCCSD(T)/cc-pVDZ//B3LYP/6-31G(d)32.510.4[1]
Monocyclic enediyne (10-membered ring)B3LYP/6-31G(d)24.7-3.5[2]
Esperamicin A1 model (MTC2)B3LYP/6-31G(d,p)21.3-10.2[2]

Computational Methodology: The Bergman cyclization has been extensively studied using a variety of computational methods. Due to the multiconfigurational nature of the biradical species involved, methods that can account for both dynamic and static electron correlation are often employed. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, has been shown to provide a good balance of accuracy and computational cost for these systems.[2] For higher accuracy, multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Coupled Cluster (CC) methods are utilized, especially for benchmarking purposes.[1] Geometries are typically optimized at a DFT level, followed by single-point energy calculations with more sophisticated methods.

Experimental Validation: Experimentally, the kinetics of Bergman cyclization are often studied by monitoring the disappearance of the enediyne or the trapping of the resulting biradical. For instance, the rate of cyclization can be determined by heating a solution of the enediyne in the presence of a hydrogen atom donor, such as 1,4-cyclohexadiene, and analyzing the formation of the aromatized product over time using techniques like NMR or GC-MS.

Bergman_Cyclization reactant Enediyne ts Transition State reactant->ts ΔG‡ product p-Benzyne Biradical ts->product

Caption: The Bergman cyclization proceeds from an enediyne through a high-energy transition state to form a reactive p-benzyne biradical.

Analogous System 2: Cycloheptatriene and Pericyclic Reactions

Cycloheptatriene is a non-aromatic cyclic polyene that readily undergoes a variety of pericyclic reactions, including electrocyclizations and cycloadditions. Its conformational flexibility allows it to adopt geometries suitable for different modes of reaction. Computational studies have been crucial in understanding the often-competing pathways and predicting product distributions.

Electrocyclization: Cycloheptatriene exists in equilibrium with its valence isomer, norcaradiene. This is a thermally allowed 6π-electron disrotatory electrocyclization. Computational studies have explored the energetics of this equilibrium and the factors that influence the position of the equilibrium, such as substitution.[3]

Cycloadditions: As a polyene, cycloheptatriene can participate in cycloaddition reactions acting as a 2π, 4π, or 6π component. Common examples that have been computationally investigated include:

  • [4+2] Diels-Alder Reaction: Cycloheptatriene can react as a diene with a suitable dienophile.

  • [6+2] Cycloaddition: This is a thermally allowed suprafacial-suprafacial cycloaddition that can compete with the [4+2] pathway.[4]

  • [6+4] Dimerization: The thermal dimerization of cycloheptatriene is predicted to proceed through a concerted [6+4] cycloaddition via an ambimodal transition state.[4]

Table 2: Calculated Activation Barriers for Pericyclic Reactions of Cycloheptatriene

Reaction TypeDienophile/PartnerComputational MethodActivation Energy (kcal/mol)Reference
[6+2] CycloadditionNitrosobenzeneDFT (unspecified)Not reported, but noted as thermally allowed[4]
[4+2] CycloadditionBenzyneDFT (unspecified)Not reported, but noted as norcaradiene-selective[4]
[6+4] DimerizationCycloheptatrieneDFT (M06-2X)19.8[5]

Computational Methodology: DFT methods, such as M06-2X, are commonly used to investigate the potential energy surfaces of pericyclic reactions involving cycloheptatriene. These methods are effective in locating transition states and calculating activation barriers for competing pathways. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state connects the reactant and product.

Experimental Validation: The pericyclic reactions of cycloheptatriene and its derivatives have been extensively studied experimentally. Product ratios from reactions with various dienophiles are determined by spectroscopic methods like NMR and mass spectrometry. The kinetics of these reactions can be followed by monitoring the concentration of reactants and products over time, often at different temperatures to determine activation parameters.

Competing_Cycloadditions cluster_reactants Reactants cluster_products Products CHT Cycloheptatriene P_42 [4+2] Adduct CHT->P_42 [4+2] Cycloaddition P_62 [6+2] Adduct CHT->P_62 [6+2] Cycloaddition Dienophile Dienophile Dienophile->P_42 Dienophile->P_62

Caption: Cycloheptatriene can undergo competing [4+2] and [6+2] cycloaddition reactions with a suitable reaction partner.

Conclusion

Based on the computational validation of reaction pathways in analogous systems, this compound is anticipated to exhibit a rich reactivity profile. The presence of the enediyne moiety suggests the potential for a Bergman-type cyclization, which, if accessible, would generate a highly reactive biradical intermediate. The activation barrier for this process will likely be influenced by the strain and conformational dynamics of the seven-membered ring. Concurrently, the conjugated diene system within the cycloheptatriene-like framework opens up a variety of pericyclic reaction channels, including electrocyclizations and several modes of cycloaddition. The competition between these pathways will be dictated by subtle differences in their activation energies, which could be tuned by substituents or reaction conditions.

The data and methodologies presented in this guide, derived from closely related and well-studied chemical systems, provide a robust starting point for future experimental and computational investigations into the fascinating chemistry of this compound. Such studies will be invaluable for harnessing its potential in materials science and drug discovery.

References

A Comparative Guide to the Kinetics of Cycloheptyne and Other Cyclic Alkynes in Strain-Promoted Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioorthogonal chemistry has been revolutionized by the advent of strain-promoted azide-alkyne cycloaddition (SPAAC), a powerful tool for bioconjugation. The kinetics of this reaction are critically dependent on the structure of the cyclic alkyne, with ring strain being a key driver of reactivity. This guide provides an objective comparison of the kinetic performance of cycloheptyne and its derivatives with other commonly used cyclic alkynes, supported by experimental data.

Due to its significant ring strain, the parent cycloheptyne is a highly reactive and unstable molecule, making it challenging to isolate and study kinetically.[1] Consequently, it is often generated in situ for immediate use in chemical synthesis.[1] This guide, therefore, utilizes data from a stable and well-studied seven-membered heterocycloalkyne, 3,3,6,6-tetramethylthiacycloheptyne (TMTH), to represent the kinetic profile of a cycloheptyne derivative in SPAAC reactions.

Data Presentation: Comparative Kinetics of Cyclic Alkynes in SPAAC

The following table summarizes the second-order rate constants for the strain-promoted cycloaddition of various cyclic alkynes with benzyl azide, a standard reference azide. This allows for a direct comparison of their intrinsic reactivities.

Cyclic AlkyneAbbreviationRing SizeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
3,3,6,6-TetramethylthiacycloheptyneTMTH74.0CD₃CN
CyclooctyneOCT8~0.002 - 0.01Various
Bicyclo[6.1.0]nonyne (endo)BCN80.29CD₃CN/D₂O (1:2)[1]
Bicyclo[6.1.0]nonyne (exo)BCN80.19CD₃CN/D₂O (1:2)[1]
DibenzocyclooctynolDIBO80.083CD₃CN
Aza-dibenzocyclooctyneDIBAC/ADIBO80.2 - 0.5Various
BiarylazacyclooctynoneBARAC8~1.0Various

Note: Rate constants can vary depending on the specific reaction conditions, including solvent and temperature. The data presented here is for comparative purposes.

Experimental Protocols: Determination of Reaction Kinetics

The kinetic data presented in this guide are typically determined using one of two primary methods: UV-Vis Spectroscopy or Nuclear Magnetic Resonance (NMR) Spectroscopy.

1. Kinetic Analysis via UV-Vis Spectroscopy

This method is suitable when the cyclic alkyne possesses a distinct UV-Vis absorbance that changes upon reaction.

  • Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Procedure:

    • Prepare stock solutions of the cyclic alkyne and the azide in the desired solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution).

    • Place a solution of the cyclic alkyne at a known, low concentration (e.g., 0.1 mM) in a quartz cuvette and record its initial absorbance spectrum to identify the absorbance maximum (λmax).

    • To initiate the reaction, inject a solution of the azide (in large excess, e.g., 10- to 100-fold) into the cuvette containing the cyclic alkyne solution.

    • Immediately begin monitoring the decrease in absorbance at the λmax of the cyclic alkyne over time.

    • The reaction is followed until no further change in absorbance is observed, indicating completion.

    • Under pseudo-first-order conditions (large excess of azide), the natural logarithm of the absorbance versus time is plotted. The negative of the slope of this plot gives the pseudo-first-order rate constant (kobs).

    • The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the azide.

2. Kinetic Analysis via ¹H NMR Spectroscopy

NMR spectroscopy allows for the direct monitoring of the disappearance of reactant signals and the appearance of product signals.

  • Instrumentation: A high-field NMR spectrometer.

  • Procedure:

    • Prepare a stock solution of the cyclic alkyne, the azide, and an internal standard (e.g., dimethyl sulfone) in a deuterated solvent (e.g., CDCl₃, CD₃CN).

    • Acquire a spectrum of the reaction mixture at t=0 to identify characteristic, well-resolved peaks for the reactants and the internal standard.

    • Monitor the reaction progress by acquiring a series of ¹H NMR spectra at regular time intervals.

    • For each spectrum, integrate the signals corresponding to a reactant and the internal standard.

    • The concentration of the reactant at each time point can be determined by comparing the integral of its signal to that of the internal standard.

    • Plot the reciprocal of the reactant concentration versus time. For a second-order reaction, this plot should be linear.

    • The slope of this line is equal to the second-order rate constant (k₂).

Visualizations

Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction and a generalized workflow for kinetic analysis.

SPAAC_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product CyclicAlkyne Cyclic Alkyne (e.g., Cycloheptyne) TS [3+2] Cycloaddition Transition State CyclicAlkyne->TS Azide Azide Azide->TS Triazole Triazole Adduct TS->Triazole Ring Formation

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Alkyne, Azide, Standard) B Equilibrate at Reaction Temp. A->B C Mix Reactants to Initiate B->C D Monitor Reaction Progress (UV-Vis or NMR) C->D E Collect Data vs. Time (Absorbance or Concentration) D->E F Plot Kinetic Data E->F G Determine Rate Constant (k) F->G

Caption: Generalized Workflow for Kinetic Analysis of SPAAC Reactions.

References

A Comparative Guide to the Bioorthogonality of Strained Alkyne Reactions for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a bioorthogonal reaction is a critical decision that impacts the efficiency, specificity, and biocompatibility of their bioconjugation strategies. This guide provides an objective comparison of cycloheptyne-based reactions with established alternatives, supported by experimental data, to aid in the selection of the most suitable chemical tool for a given biological application.

While the specific molecule cyclohepta-1,5-dien-3-yne is not a commonly employed reagent in the field of bioorthogonal chemistry, the exploration of seven-membered ring alkynes, or cycloheptynes, has led to the development of highly reactive alternatives to the more conventional eight-membered cyclooctynes. This guide will focus on the bioorthogonality of a prominent cycloheptyne derivative, tetramethylthiacycloheptyne (TMTH), and its derivatives, in comparison to well-established strain-promoted alkyne-azide cycloaddition (SPAAC) reagents and inverse-electron-demand Diels-Alder (IEDDA) reactions.

Performance Comparison of Bioorthogonal Reactions

The efficacy of a bioorthogonal reaction is assessed based on several key parameters: reaction kinetics, stability in a biological environment, and cytotoxicity. The following tables summarize the quantitative data for TMTH and other leading bioorthogonal reagents.

Reagent/Reaction PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction PartnerNotes
Cycloheptyne-based
Tetramethylthiacycloheptyne (TMTH)~4.0[1]Benzyl azideExhibits very fast kinetics due to high ring strain.[1]
Cyclooctyne-based (SPAAC)
Bicyclo[6.1.0]nonyne (BCN)0.19 - 0.29Benzyl azideBalances high reactivity with a compact size.
Dibenzocyclooctynol (DIBO)~0.1Benzyl azideSecond-generation cyclooctyne with good stability and reactivity.
Biarylazacyclooctynone (BARAC)~0.96Benzyl azideExceptional reaction kinetics.[2]
IEDDA
Tetrazine / trans-Cyclooctene (TCO)Up to 10⁶[3]TetrazineThe fastest known bioorthogonal reaction.[3]
ReagentStability in Aqueous Media (Half-life)Cytotoxicity (Cell Line)IC₅₀ (µM)
Cycloheptyne-based
Tetramethylthiacycloheptyne (TMTH)~48 hours[1]Not extensively reportedNot available
Cyclooctyne-based (SPAAC)
Bicyclo[6.1.0]nonyne (BCN)Generally stableVariousGenerally low toxicity
Dibenzocyclooctynol (DIBO)Generally stableVariousGenerally low toxicity
IEDDA
TetrazinesVariable, substituent-dependentVariousGenerally low toxicity
trans-Cyclooctene (TCO)Isomerization can occurVariousGenerally low toxicity

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of bioorthogonal reactions. Below are representative protocols for evaluating reaction kinetics, stability, and cytotoxicity.

Protocol 1: Determination of Second-Order Rate Constants using Pseudo-First-Order Kinetics

This protocol is used to measure the reaction rate of a strained alkyne with an azide partner.

Materials:

  • Strained alkyne of interest (e.g., TMTH, BCN)

  • Azide reaction partner (e.g., benzyl azide)

  • Anhydrous, degassed solvent (e.g., acetonitrile, DMSO, or a buffered aqueous solution)

  • NMR or UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the strained alkyne at a known concentration (e.g., 10 mM).

  • Prepare a stock solution of the azide partner at a significantly higher concentration (e.g., 100 mM) to ensure pseudo-first-order conditions.

  • Initiate the reaction by mixing the alkyne and azide solutions in the desired solvent at a specific temperature. The final concentration of the alkyne should be limiting.

  • Monitor the reaction progress over time by observing the disappearance of a characteristic peak of the alkyne or the appearance of a product peak using NMR or UV-Vis spectroscopy.

  • Plot the natural logarithm of the normalized starting material concentration versus time. The negative of the slope of the resulting linear fit will give the pseudo-first-order rate constant (k_obs).

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the excess reactant (the azide).

Protocol 2: Assessment of Stability in Biological Media

This protocol evaluates the stability of a strained alkyne in a complex biological environment.

Materials:

  • Strained alkyne of interest

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS)

  • Incubator at 37°C with 5% CO₂

  • LC-MS or HPLC for analysis

Procedure:

  • Prepare a stock solution of the strained alkyne.

  • Add the alkyne to the pre-warmed cell culture medium to a final concentration relevant for biological experiments (e.g., 10-100 µM).

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the medium.

  • Analyze the concentration of the remaining intact alkyne in the aliquot using LC-MS or HPLC.

  • Plot the concentration of the alkyne versus time to determine its degradation profile and calculate the half-life.

Protocol 3: Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[4][5][6][7]

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Strained alkyne of interest

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the strained alkyne for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and plot it against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions and experimental processes involved in assessing bioorthogonality.

cluster_SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) StrainedAlkyne Strained Alkyne (e.g., Cycloheptyne, Cyclooctyne) Triazole Triazole Product StrainedAlkyne->Triazole + Azide Azide Azide (-N3) Azide->Triazole

Caption: General reaction scheme for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

cluster_IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine Adduct Tetrazine->Dihydropyridazine + Strained Alkene StrainedAlkene Strained Alkene (e.g., trans-Cyclooctene) StrainedAlkene->Dihydropyridazine Nitrogen N₂ Gas Dihydropyridazine->Nitrogen Retro [4+2]

Caption: General reaction scheme for Inverse-Electron-Demand Diels-Alder (IEDDA) ligation.

cluster_workflow Bioorthogonality Assessment Workflow start Select Bioorthogonal Reaction kinetics Kinetic Analysis (Protocol 1) start->kinetics stability Stability Assay (Protocol 2) start->stability cytotoxicity Cytotoxicity Assay (Protocol 3) start->cytotoxicity data Comparative Data Analysis kinetics->data stability->data cytotoxicity->data decision Select Optimal Reaction for Application data->decision

Caption: Workflow for the comprehensive assessment of a bioorthogonal reaction's performance.

References

Bridging Theory and Experiment: A Comparative Guide to Cycloalkyne Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of cycloalkynes is paramount for their application in areas such as bioconjugation, materials science, and drug discovery. This guide provides an objective comparison of theoretical models and experimental data for cycloalkyne reactivity, offering a clear framework for predicting and validating reaction outcomes.

The enhanced reactivity of cycloalkynes compared to their linear counterparts is primarily attributed to ring strain. This strain, arising from the deformation of the ideal 180° bond angle of the alkyne, lowers the activation energy of reactions, making them proceed significantly faster. Theoretical models provide a powerful lens through which to understand and predict this reactivity, while experimental validation is crucial for confirming these predictions and guiding the design of new applications.

Theoretical Framework: The Distortion/Interaction Model

A cornerstone in the theoretical analysis of cycloalkyne reactivity is the Distortion/Interaction model, also known as the Activation Strain Model (ASM). This model deconstructs the activation energy (ΔE‡) of a reaction into two key components:

  • Distortion Energy (ΔE_distort): The energy required to deform the reactants from their ground-state geometries to their geometries in the transition state.

  • Interaction Energy (ΔE_interact): The stabilizing energy released when the distorted reactants interact in the transition state.

The fundamental equation of the model is: ΔE‡ = ΔE_distort + ΔE_interact

For cycloalkynes, the pre-strained nature of the ring means that less energy is required to further distort the alkyne to the bent geometry of the transition state. This leads to a lower distortion energy compared to linear alkynes, and consequently, a lower overall activation energy and a faster reaction rate.

Experimental Validation: A Quantitative Look at Cycloalkyne Reactivity

Experimental studies, primarily employing kinetic analysis through techniques like stopped-flow UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided a wealth of data to validate and refine theoretical models. Below are tables summarizing key experimental and computational data for various cycloalkyne reactions.

Strain-Promoted Oxidation-Controlled Cycloalkyne-Quinone (SPOCQ) Cycloaddition

This reaction between various cyclooctynes and 4-tert-butyl-1,2-quinone has been a focal point for comparing experimental and theoretical data.

CyclooctyneExperimental ΔH‡ (kcal/mol)Theoretical ΔH‡ (kcal/mol) - B97DTheoretical ΔH‡ (kcal/mol) - CCSD(T)
Bicyclo[6.1.0]non-4-yne (BCN)4.5 ± 0.3[1]4.9[1]8.2[1]
Cyclooctyne (OCT)7.3 ± 0.4[1]6.4[1]-
Dibenzoazacyclooctyne (DIBAC)12.1 ± 0.5[1]12.1[1]-

The data shows good agreement between experimental activation enthalpies and those calculated using the dispersion-corrected DFT method B97D.[1] This highlights the importance of accounting for dispersion interactions in theoretical models. The higher-level CCSD(T) method also provides a reasonable, albeit slightly higher, estimate for BCN.[1]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The "click" reaction between cycloalkynes and azides is widely used in bioconjugation. The following table presents computed activation free energies for the reaction of methyl azide with various cycloalkynes, illustrating the effect of ring size on reactivity.

CycloalkyneComputed ΔG‡ (kcal/mol)
2-Butyne (acyclic)24.5
Cyclononyne11.1
Cyclooctyne6.8
Cycloheptyne2.5

These computational results clearly demonstrate that as the ring size of the cycloalkyne decreases, the activation free energy for the cycloaddition also decreases, leading to a significant rate enhancement compared to the acyclic alkyne. This trend is a direct consequence of increasing ring strain.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are outlines of common experimental protocols for studying cycloalkyne reactivity.

Stopped-Flow UV-Vis Spectroscopy for Kinetic Analysis

This technique is ideal for monitoring fast reactions that involve a change in the UV-Vis absorbance spectrum.

Objective: To determine the second-order rate constant of a fast cycloaddition reaction.

Materials:

  • Cycloalkyne solution of known concentration.

  • Reactant solution (e.g., quinone, azide) with a chromophore, of known concentration.

  • Appropriate solvent (e.g., acetonitrile, methanol/water).

  • Stopped-flow spectrophotometer.

Procedure:

  • Prepare stock solutions of the cycloalkyne and the chromophoric reactant in the chosen solvent.

  • Dilute the stock solutions to the desired experimental concentrations. The chromophoric reactant is typically kept in pseudo-first-order excess (10-fold or higher) compared to the cycloalkyne.

  • Load the two reactant solutions into the separate syringes of the stopped-flow instrument.

  • Initiate the measurement. The instrument will rapidly mix the two solutions and record the change in absorbance at a specific wavelength (corresponding to the reactant or product) over time.

  • The resulting absorbance vs. time data is then fitted to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).

  • Repeat the experiment with varying concentrations of the excess reactant.

  • Plot the obtained k_obs values against the concentration of the excess reactant. The slope of the resulting linear fit will be the second-order rate constant (k2).

NMR Spectroscopy for Reaction Monitoring

NMR spectroscopy is a powerful tool for monitoring reactions that do not have a convenient UV-Vis handle, by tracking the disappearance of reactant signals and the appearance of product signals over time.

Objective: To monitor the progress of a cycloalkyne reaction and determine its kinetics.

Materials:

  • Cycloalkyne.

  • Reactant.

  • Deuterated solvent (e.g., CDCl3, CD3CN).

  • NMR spectrometer.

  • NMR tube.

Procedure:

  • Prepare a solution of the cycloalkyne and an internal standard in the deuterated solvent in an NMR tube.

  • Acquire an initial 1H NMR spectrum (t=0).

  • Add a known amount of the second reactant to the NMR tube, mix quickly, and immediately start acquiring a series of 1H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to a specific proton on the starting material and the product.

  • Normalize the integrals to the internal standard to determine the concentration of the reactant and product at each time point.

  • Plot the concentration of the reactant or product as a function of time.

  • Fit the data to the appropriate integrated rate law (e.g., first-order, second-order) to determine the rate constant of the reaction.

Visualizing the Workflow

The process of validating theoretical models with experimental data can be visualized as a logical workflow.

G Workflow for Validating Theoretical Models of Cycloalkyne Reactivity A Define Reaction: Cycloalkyne + Reactant B Theoretical Modeling (e.g., Distortion/Interaction Model) A->B E Experimental Design A->E C Computational Chemistry (DFT, ab initio) B->C D Predict Reactivity: Activation Energies, Rate Constants C->D I Comparison and Validation D->I F Kinetic Experiments (e.g., Stopped-Flow, NMR) E->F G Data Analysis F->G H Experimental Results: Rate Constants, Activation Parameters G->H H->I J Refine Theoretical Model I->J Discrepancy K Model Validated I->K Agreement J->B

Caption: Workflow for validating theoretical models with experimental data.

This guide demonstrates the synergistic relationship between theoretical modeling and experimental validation in the study of cycloalkyne reactivity. The Distortion/Interaction model provides a robust framework for understanding the role of ring strain, while experimental techniques offer the necessary data to confirm and refine these theoretical predictions. By combining these approaches, researchers can gain a deeper understanding of cycloalkyne reactivity and accelerate the development of new technologies that harness their unique chemical properties.

References

A Comparative Guide to Bioorthogonal Reagents: Alternatives to Cyclohepta-1,5-dien-3-yne for Advanced Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules in their native environment is paramount. While a diverse toolkit of bioorthogonal chemistries has been developed, the selection of the optimal reagent is critical for experimental success. This guide provides a comprehensive comparison of alternatives to the lesser-characterized cyclohepta-1,5-dien-3-yne, focusing on widely adopted and well-vetted classes of reagents for specific biological applications.

The primary modality for catalyst-free, bioorthogonal labeling involving alkynes is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction leverages the high ring strain of cyclic alkynes to achieve rapid and specific ligation with azides, which can be metabolically or genetically incorporated into biomolecules. The performance of these reagents is dictated by a balance of reactivity, stability, and biocompatibility. This guide will compare the most prominent strained alkynes and also introduce the powerful alternative of Inverse-Electron-Demand Diels-Alder (IEDDA) chemistry.

Performance Comparison of Key Bioorthogonal Reagents

The selection of a bioorthogonal reagent is a trade-off between reaction kinetics, stability in biological media, and potential cytotoxicity. The following tables summarize the key performance indicators for popular cyclooctyne-based SPAAC reagents and the IEDDA system.

Table 1: Reaction Kinetics of Strained Alkynes in SPAAC

Second-order rate constants (k₂) are a critical measure of the efficiency of a bioorthogonal reaction, especially at the low concentrations typical in biological systems.

Reagent ClassSpecific ReagentReaction PartnerRate Constant (k₂, M⁻¹s⁻¹)Reference
Cyclooctynes OCTBenzyl Azide~1 x 10⁻³[1]
ALOBenzyl Azide~1.3 x 10⁻³[1]
MOFOBenzyl Azide4.3 x 10⁻³[1]
DIBOBenzyl Azide5.7 x 10⁻²[1]
DIFOBenzyl Azide~0.1[1]
BCNBenzyl Azide0.14[1]
DIBAC/DBCOBenzyl Azide~0.3[2]
BARACBenzyl Azide0.96[1]
IEDDA Reagents TCOTetrazine>10³[3]
sTCOTetrazineup to 3.3 x 10⁶[2]

Reaction conditions can influence rates; values are approximate for comparison.

Table 2: Stability and Cytotoxicity of Bioorthogonal Reagents

The ideal bioorthogonal reagent should be stable in aqueous, physiological conditions and exhibit minimal toxicity to the biological system under investigation.

ReagentStability in Aqueous MediaKnown Side ReactionsGeneral Cytotoxicity
BCN Generally stable.Can react with thiols.Low, but should be assessed for specific cell lines and concentrations.
DBCO (DIBAC) Good stability.Can react with thiols.Generally low, widely used in live-cell imaging.
DIFO Good stability.Less prone to thiol-yne addition than DIBO, DIBAC, and BCN.[4]Low, used in live cells and organisms.
TCO Can isomerize to the less reactive cis-isomer, especially in the presence of thiols or light.[3][5]Can be sensitive to acids and bases.[3]Generally low, but depends on the specific TCO derivative.
Tetrazines Stability varies with substituents; electron-withdrawing groups can increase reactivity but decrease stability.Can be sensitive to acids, thiols, and copper ions.[6]Generally low, but should be evaluated for specific derivatives.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these advanced chemical tools. Below are representative protocols for cell surface protein labeling using SPAAC and IEDDA, and a general method for assessing cytotoxicity.

Protocol 1: Cell Surface Protein Labeling via SPAAC

This protocol describes the labeling of a cell surface protein containing a genetically encoded azide-bearing unnatural amino acid with a cyclooctyne-fluorophore conjugate.

Materials:

  • Mammalian cells expressing the protein of interest with a genetically incorporated azido-amino acid.

  • Culture medium appropriate for the cell line.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488) stock solution in DMSO.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Culture: Culture the cells expressing the azide-modified protein to the desired confluency in a multi-well plate or on coverslips.

  • Reagent Preparation: Prepare a working solution of the DBCO-fluorophore conjugate in pre-warmed culture medium. The final concentration typically ranges from 10 to 100 µM.

  • Labeling Reaction: Remove the existing culture medium from the cells and wash once with PBS. Add the DBCO-fluorophore solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the labeling solution and wash the cells three times with PBS to remove any unreacted probe.

  • Analysis: Analyze the labeled cells by flow cytometry to quantify the fluorescence signal or visualize the localization of the labeled protein by fluorescence microscopy.

Protocol 2: Cell Surface Protein Labeling via IEDDA

This protocol outlines the labeling of a cell surface protein modified with a trans-cyclooctene (TCO) group using a tetrazine-fluorophore conjugate.

Materials:

  • Mammalian cells expressing the protein of interest with an incorporated TCO-bearing amino acid.

  • Culture medium.

  • PBS, pH 7.4.

  • Tetrazine-fluorophore conjugate (e.g., Tz-Fluor 549) stock solution in DMSO.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Culture: Grow cells expressing the TCO-modified protein as described for the SPAAC protocol.

  • Reagent Preparation: Dilute the tetrazine-fluorophore stock solution in pre-warmed culture medium to the desired final concentration (typically 1-10 µM).

  • Labeling Reaction: Wash the cells once with PBS and then add the tetrazine-fluorophore solution.

  • Incubation: Due to the rapid kinetics of the IEDDA reaction, a shorter incubation time of 5-15 minutes at 37°C is often sufficient.

  • Washing: Wash the cells three times with PBS.

  • Analysis: Proceed with analysis by flow cytometry or fluorescence microscopy.

Protocol 3: Assessment of Reagent Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

  • Mammalian cell line of interest.

  • Culture medium.

  • Bioorthogonal reagent to be tested.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the bioorthogonal reagent in culture medium and add them to the cells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizing Workflows and Relationships

To further aid in the understanding of these bioorthogonal systems, the following diagrams illustrate the experimental workflow and the logical relationships between the key performance indicators of the discussed reagents.

Bioorthogonal_Labeling_Workflow cluster_SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) Azide Azide Incorporation (Metabolic or Genetic) SPAAC_Reaction SPAAC Reaction in Live Cells Azide->SPAAC_Reaction StrainedAlkyne Strained Alkyne Probe (e.g., DBCO-Fluorophore) StrainedAlkyne->SPAAC_Reaction SPAAC_Wash Wash Excess Probe SPAAC_Reaction->SPAAC_Wash SPAAC_Analysis Analysis (Microscopy, Flow Cytometry) SPAAC_Wash->SPAAC_Analysis TCO TCO Incorporation (Genetic) IEDDA_Reaction IEDDA Reaction in Live Cells TCO->IEDDA_Reaction Tetrazine Tetrazine Probe (e.g., Tz-Fluorophore) Tetrazine->IEDDA_Reaction IEDDA_Wash Wash Excess Probe IEDDA_Reaction->IEDDA_Wash IEDDA_Analysis Analysis (Microscopy, Flow Cytometry) IEDDA_Wash->IEDDA_Analysis start Start: Cell Culture start->Azide Introduce Azide Precursor start->TCO Introduce TCO Precursor

Fig. 1: Experimental workflow for live-cell bioorthogonal labeling comparing SPAAC and IEDDA pathways.

Reagent_Comparison center Bioorthogonal Reagent Choice Reactivity Reactivity (k₂) center->Reactivity Stability Stability center->Stability Cytotoxicity Cytotoxicity center->Cytotoxicity HighReactivity High (IEDDA > SPAAC) Reactivity->HighReactivity ModerateReactivity Moderate (BARAC, DBCO) Reactivity->ModerateReactivity LowReactivity Lower (OCT, ALO) Reactivity->LowReactivity HighStability High (Cyclooctynes) Stability->HighStability ModerateStability Moderate (TCO - isomerization) Stability->ModerateStability VariableStability Variable (Tetrazines) Stability->VariableStability LowToxicity Generally Low (Most Reagents) Cytotoxicity->LowToxicity

Fig. 2: Logical relationship of key performance indicators for bioorthogonal reagent selection.

References

Comparative Guide to Cycloalkyne-Based Bioorthogonal Reagents in Cellular Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of bioorthogonal chemistry, the precise and selective labeling of biomolecules in living systems is paramount. While a variety of chemical reporters and ligation reactions have been developed, the choice of a specific reagent is dictated by a balance of reactivity, stability, and biocompatibility. This guide provides a comparative analysis of cycloalkyne-based reagents, with a focus on cycloheptyne derivatives as proxies due to the current lack of published cross-reactivity studies for cyclohepta-1,5-dien-3-yne. We will compare these with commonly used cyclooctyne derivatives and sydnones to provide a framework for selecting the appropriate tool for your cellular research needs.

Performance Comparison of Bioorthogonal Reagents

The selection of a bioorthogonal reagent hinges on several key performance indicators. These include the rate of the desired reaction (kinetics), the potential for unwanted side reactions with cellular components (cross-reactivity), the stability of the reagent under physiological conditions, and its impact on cell health (cytotoxicity). The following tables summarize available data for representative cycloheptyne derivatives, cyclooctynes, and sydnones.

Table 1: Reaction Kinetics of Selected Bioorthogonal Reagents

Reagent ClassSpecific ReagentReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Cycloheptyne3,3,6,6-Tetramethylthiacycloheptyne (TMTH)Benzyl azide4.0 ± 0.4[1]
CyclooctyneBicyclo[6.1.0]nonyne (BCN)Benzyl azide0.14[2]
CyclooctyneDibenzocyclooctyne (DIBO)Benzyl azide0.17[2]
CyclooctyneDifluorinated cyclooctyne (DIFO)Benzyl azide0.076[2]
SydnoneChloro-sydnoneDIBACup to 0.59[3]

Table 2: Qualitative Comparison of Cellular Properties

Reagent ClassCross-Reactivity with ThiolsGeneral Cellular StabilityCytotoxicity
Cycloheptyne DerivativesCan be reactive, dependent on substitutionGenerally stable, but can be influenced by ring strain and heteroatom inclusionLow to moderate, compound-specific
Cyclooctyne DerivativesSome derivatives show reactivityGenerally stableLow to moderate, compound-specific
SydnonesGenerally lowGood chemical stabilityCan exhibit antiproliferative activity in a concentration-dependent manner[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of bioorthogonal reagents. Below are representative protocols for assessing key performance parameters.

Protocol 1: Assessment of Thiol Reactivity

Objective: To determine the propensity of a cycloalkyne to react with endogenous thiols, a common source of off-target labeling.

Materials:

  • Cycloalkyne probe

  • Glutathione (GSH) as a model thiol

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS)

Procedure:

  • Prepare a stock solution of the cycloalkyne probe in a suitable organic solvent (e.g., DMSO).

  • Prepare a stock solution of GSH in PBS.

  • In a microcentrifuge tube, combine the cycloalkyne probe (final concentration, e.g., 100 µM) and GSH (final concentration, e.g., 1 mM) in PBS.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 24 hours), quench the reaction by adding a suitable agent or by immediate freezing.

  • Analyze the samples by HPLC-MS to monitor the consumption of the cycloalkyne and the formation of any thiol adducts.

Protocol 2: Cellular Viability Assay

Objective: To evaluate the cytotoxic effects of the bioorthogonal reagent on cultured cells.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T)

  • Cell culture medium and supplements

  • Cycloalkyne probe or sydnone derivative

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or a lactate dehydrogenase (LDH) release assay kit)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Prepare serial dilutions of the bioorthogonal reagent in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the reagent. Include a vehicle-only control.

  • Incubate the cells for a relevant period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle-only control.

Protocol 3: In Vitro Cellular Labeling

Objective: To assess the efficiency of the bioorthogonal reaction for labeling a target biomolecule within a cellular context.

Materials:

  • Cells expressing a target protein tagged with an azide or other reactive handle

  • Cycloalkyne or sydnone probe conjugated to a reporter molecule (e.g., a fluorophore or biotin)

  • Cell culture medium

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Imaging system (e.g., fluorescence microscope) or Western blot apparatus

Procedure:

  • Culture the cells expressing the tagged target protein.

  • Incubate the cells with the bioorthogonal probe in culture medium for a specific time (e.g., 1 hour) at 37°C.

  • Wash the cells three times with PBS to remove the excess probe.

  • Fix the cells with the fixation solution for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes (optional, depending on the target's location).

  • Wash the cells twice with PBS.

  • For fluorescently labeled probes, mount the coverslips and visualize the cells using a fluorescence microscope.

  • For biotin-labeled probes, proceed with cell lysis, SDS-PAGE, and Western blotting using a streptavidin-HRP conjugate for detection.

Visualizations

To aid in the conceptual understanding of the processes discussed, the following diagrams illustrate a typical experimental workflow and the principle of off-target reactivity.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis a Seed Cells b Introduce Azide-tagged Biomolecule a->b c Incubate with Cycloalkyne Probe b->c d Lysis & SDS-PAGE c->d Bioconjugation e Fluorescence Microscopy c->e f Western Blot d->f g Mass Spectrometry d->g

Caption: A generalized workflow for evaluating bioorthogonal probes in a cellular context.

Off_Target_Reactivity cluster_reagents Reagents cluster_cellular_components Cellular Components Cycloalkyne Cycloalkyne Probe Azide Azide-Target Cycloalkyne->Azide Desired Reaction (On-Target) Thiol Thiol-containing Protein Cycloalkyne->Thiol Side Reaction (Off-Target) Other Other Nucleophiles Cycloalkyne->Other Potential Side Reaction (Off-Target)

Caption: Desired on-target versus potential off-target reactions of a cycloalkyne probe.

Conclusion

The selection of a bioorthogonal reagent for cellular studies requires careful consideration of its kinetic properties, stability, and potential for off-target reactivity. While direct experimental data for this compound is not yet available, the analysis of related cycloheptyne derivatives, in comparison to cyclooctynes and sydnones, provides valuable insights. Cycloheptynes, such as TMTH, can offer significantly faster reaction kinetics compared to many cyclooctynes, which can be advantageous for capturing dynamic cellular processes or when working with low concentrations of target molecules. However, the potential for thiol reactivity must be carefully assessed for any strained alkyne. Sydnones represent a distinct class of reagents with tunable reactivity and should also be considered as a viable alternative. Ultimately, the optimal choice will depend on the specific biological question, the nature of the target biomolecule, and empirical validation through the experimental protocols outlined in this guide.

References

benchmarking the efficiency of cyclohepta-1,5-dien-3-yne derivatives in labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficiency of bioorthogonal labeling is paramount. This guide provides an objective comparison of cyclohepta-1,5-dien-3-yne derivatives and other prominent cycloalkynes used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), supported by experimental data and detailed protocols.

The quest for more rapid and specific bioconjugation tools has led to the exploration of various strained cycloalkynes. While cyclooctynes and cyclononynes have been extensively studied, seven-membered ring systems, such as derivatives of this compound, are emerging as promising alternatives. This guide benchmarks the performance of a representative seven-membered heterocycloalkyne, 3,3,6,6-tetramethylthiacycloheptyne (TMTH), against commonly used eight- and nine-membered ring systems.

Performance Benchmark: Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction. A higher k₂ value indicates a faster reaction, which is crucial for applications in dynamic biological systems and for minimizing off-target reactions. The following table summarizes the k₂ values for the reaction of various cycloalkynes with benzyl azide, a standard model azide.

Cycloalkyne DerivativeRing SizeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
TMTH 7~0.1CD₃CN
BCN 80.29CD₃CN/D₂O (1:2)[1]
DIBO 82.3H₂O/CH₃CN (1:4)
DBCO 8~1.0Not specified[2]
DIFO 8Not specifiedNot specified
BARAC 8Not specifiedNot specified
DACNs 9Not specifiedNot specified

Note: The reactivity of cycloalkynes can be influenced by the specific derivative, solvent, and temperature.

Experimental Protocols

Synthesis of a Functionalized Seven-Membered Cycloalkyne: 3,3,6,6-Tetramethylthiacycloheptyne (TMTH) Derivative
General Protocol for Determining SPAAC Reaction Kinetics by ¹H NMR

This protocol provides a general method for measuring the second-order rate constant of a SPAAC reaction.

Materials:

  • Cycloalkyne derivative

  • Benzyl azide

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the cycloalkyne derivative, benzyl azide, and the internal standard in the chosen deuterated solvent.

  • In an NMR tube, combine the cycloalkyne solution with 2-12 equivalents of the benzyl azide solution.

  • Add a known concentration of the internal standard to the reaction mixture.

  • Acquire a ¹H NMR spectrum at time zero (t=0).

  • Monitor the reaction progress by acquiring subsequent ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25 °C).

  • Determine the concentrations of the reactants at each time point by integrating their characteristic peaks relative to the peak of the internal standard.

  • Plot the reciprocal of the cycloalkyne concentration versus time. The slope of the resulting line will be the second-order rate constant (k₂).[3]

General Protocol for Protein Labeling using SPAAC

This protocol outlines a general procedure for labeling an azide-modified protein with a cyclooctyne-functionalized probe.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-functionalized probe (e.g., a fluorescent dye with a DBCO group)

  • Reaction tubes

Procedure:

  • Dissolve the cyclooctyne-functionalized probe in a compatible solvent (e.g., DMSO).

  • Add the probe solution to the solution containing the azide-modified protein. The final concentration of the probe should typically be in the micromolar range.

  • Incubate the reaction mixture for a specific duration (e.g., 1 hour to overnight) at a controlled temperature (e.g., room temperature or 37°C).

  • The labeled protein can then be analyzed by methods such as SDS-PAGE with in-gel fluorescence imaging or mass spectrometry to confirm successful conjugation.[4]

Visualizing the SPAAC Labeling Workflow

The following diagrams illustrate the fundamental mechanism of Strain-Promoted Azide-Alkyne Cycloaddition and a typical experimental workflow for protein labeling.

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_product Product Azide-modified\nBiomolecule Azide-modified Biomolecule Transition State Transition State Azide-modified\nBiomolecule->Transition State [3+2] Cycloaddition Strained Cycloalkyne\n(e.g., Cycloheptyne derivative) Strained Cycloalkyne (e.g., Cycloheptyne derivative) Strained Cycloalkyne\n(e.g., Cycloheptyne derivative)->Transition State Stable Triazole Linkage\n(Labeled Biomolecule) Stable Triazole Linkage (Labeled Biomolecule) Transition State->Stable Triazole Linkage\n(Labeled Biomolecule) Ring Strain Release

SPAAC Mechanism

Labeling_Workflow A 1. Prepare Azide-Modified Protein C 3. Mix Protein and Probe A->C B 2. Prepare Cycloalkyne Probe Solution B->C D 4. Incubate at Controlled Temperature C->D E 5. Analyze Labeled Protein (e.g., SDS-PAGE, Mass Spec) D->E

Protein Labeling Workflow

References

Safety Operating Guide

Safe Disposal of Cyclohepta-1,5-dien-3-yne: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Cyclohepta-1,5-dien-3-yne is a highly reactive cyclic alkyne. Its strained structure and reactive π-bonds necessitate careful handling and disposal to mitigate risks of uncontrolled reactions, fire, or environmental contamination.[1][2] The following procedures outline essential steps for the safe management and disposal of this compound, drawing from safety protocols for analogous chemicals.

I. Immediate Safety and Handling Precautions

Prior to handling, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE). The work area must be a well-ventilated chemical fume hood, and all potential ignition sources must be eliminated.[3][4][5]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[6]
Skin Protection Flame-retardant and chemically impervious clothing, including a lab coat and apron.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Respiratory Use of a full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[6]

II. Step-by-Step Disposal Protocol

This protocol is designed for small quantities of this compound typically found in a research setting.

1. Quenching of Reactive Material:

  • Rationale: Due to its high reactivity, neat disposal of this compound is unsafe. The compound must first be "quenched" to a less reactive form.

  • Procedure:

    • In a chemical fume hood, prepare a reaction vessel of appropriate size, equipped with a stirrer and an inert gas inlet (e.g., nitrogen or argon).

    • Cool the reaction vessel in an ice bath.

    • Slowly add a solution of the this compound to a suitable quenching agent. A common method for reactive alkynes is the slow addition to a proton source, such as a protic solvent like ethanol, to saturate the triple bond. For enhanced safety, a less reactive quenching agent may be preferred. Always add the reactive compound to the quenching solution, not the other way around.

    • Monitor the reaction for any signs of exotherm or gas evolution. Maintain a slow addition rate to control the reaction.

2. Waste Collection and Segregation:

  • Once the quenching reaction is complete and the solution has returned to room temperature, the resulting mixture should be collected in a designated hazardous waste container.

  • The container must be properly labeled with the chemical name, concentration, and hazard symbols (e.g., "Flammable," "Toxic").[7]

3. Final Disposal:

  • The labeled waste container must be transferred to your institution's designated hazardous waste storage area.

  • All disposal must be conducted through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[3][5]

III. Emergency Procedures

In the event of a spill or accidental release, the following steps should be taken immediately:

Table 2: Emergency Response Actions

IncidentImmediate Action
Spill Evacuate personnel from the immediate area. Remove all ignition sources.[6] Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[3]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.
Fire Use carbon dioxide, dry chemical powder, or appropriate foam for extinction.[3][5] Do not use a direct stream of water as it may spread the fire.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition PPE Don Appropriate PPE WorkArea Prepare Ventilated Work Area (Fume Hood) PPE->WorkArea Ignition Eliminate Ignition Sources WorkArea->Ignition Quench Slowly Quench Reactive Compound in a Suitable Solvent Ignition->Quench Collect Collect Quenched Solution in Labeled Waste Container Quench->Collect Store Transfer to Designated Hazardous Waste Storage Collect->Store Dispose Dispose via Licensed Hazardous Waste Vendor Store->Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.